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  • Product: 1-Cyclopropyl-2-hydroxyethanone
  • CAS: 42251-78-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-Cyclopropyl-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-cyclopropyl-2-h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-cyclopropyl-2-hydroxyethanone, a valuable building block in medicinal chemistry and drug development. The unique structural features of the cyclopropyl group, with its inherent ring strain and electronic properties, present both opportunities and challenges in its chemical transformations. This document will delve into the critical aspects of synthesizing this target molecule, with a focus on practical, field-proven insights and a thorough understanding of the underlying chemical principles.

Strategic Approaches to the Synthesis of 1-Cyclopropyl-2-hydroxyethanone

The synthesis of 1-cyclopropyl-2-hydroxyethanone is strategically divided into two key stages: the formation of the cyclopropyl methyl ketone precursor and its subsequent regioselective α-hydroxylation. The choice of synthetic route for the precursor often depends on the availability and cost of starting materials, while the hydroxylation step requires careful consideration to preserve the integrity of the cyclopropyl ring.

Synthesis of the Precursor: Cyclopropyl Methyl Ketone

Several reliable methods exist for the synthesis of cyclopropyl methyl ketone. The selection of a particular pathway in a research or drug development setting is often a balance between scalability, atom economy, and the nature of available starting materials.

Method A: From α-Acetyl-γ-butyrolactone

A common and well-documented laboratory-scale synthesis involves the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone to form 5-chloro-2-pentanone, followed by an intramolecular cyclization under basic conditions.[1]

  • Step 1: Synthesis of 5-Chloro-2-pentanone: α-Acetyl-γ-butyrolactone is heated with concentrated hydrochloric acid. The reaction proceeds via hydrolysis of the lactone and ester moieties, followed by decarboxylation to yield 5-chloro-2-pentanone.

  • Step 2: Cyclization to Cyclopropyl Methyl Ketone: The resulting 5-chloro-2-pentanone is treated with a strong base, such as sodium hydroxide, to induce an intramolecular nucleophilic substitution, forming the cyclopropyl ring.[1]

Method B: From 2-Methylfuran

For larger-scale industrial applications, a more atom-economical and environmentally friendly approach starts from 2-methylfuran.[2] This method involves a one-pot hydro-hydrolysis followed by chlorination and cyclization.

  • Step 1: Hydro-hydrolysis of 2-Methylfuran: 2-Methylfuran undergoes a one-pot hydrogenation and hydrolysis in the presence of a catalyst (e.g., palladium on carbon) to produce acetyl-n-propanol.[2]

  • Step 2: Chlorination: The acetyl-n-propanol is then reacted with hydrochloric acid to yield 5-chloro-2-pentanone.[2]

  • Step 3: Ring Closure: Similar to Method A, the 5-chloro-2-pentanone is cyclized under alkaline conditions to afford cyclopropyl methyl ketone.[2]

Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone [1]

Step Procedure Reagents & Conditions Purpose
1 A mixture of α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water is heated to reflux.α-acetyl-γ-butyrolactone, conc. HCl, H₂O, HeatHydrolysis and decarboxylation to form 5-chloro-2-pentanone.
2 The resulting 5-chloro-2-pentanone is distilled from the reaction mixture.DistillationPurification of the intermediate.
3 The purified 5-chloro-2-pentanone is added to a solution of sodium hydroxide in water.5-chloro-2-pentanone, NaOH, H₂OIntramolecular cyclization to form the cyclopropane ring.
4 The reaction mixture is heated under reflux.HeatTo drive the cyclization reaction to completion.
5 The cyclopropyl methyl ketone is isolated by distillation.DistillationPurification of the final product.
The Critical Step: α-Hydroxylation of Cyclopropyl Methyl Ketone

The introduction of a hydroxyl group at the α-position of cyclopropyl methyl ketone is the most delicate transformation in this synthesis. The primary challenge lies in achieving high regioselectivity for the hydroxylation of the methyl group over the cyclopropyl methine, and crucially, avoiding the oxidative cleavage of the strained cyclopropane ring. Several modern oxidation methods are applicable, with the choice depending on the desired scale, selectivity, and tolerance for specific reagents.

Method 1: Oxidation with Oxone and a Catalytic Halogen Source

A robust and effective method for the α-hydroxylation of ketones utilizes Oxone (potassium peroxymonosulfate) as the primary oxidant in the presence of a catalytic amount of an iodide or bromide source. This method is generally mild and can be performed under neutral or slightly acidic conditions, which helps to minimize base-catalyzed side reactions.

Method 2: Direct Oxidation with Molecular Oxygen

More recently, catalytic methods employing molecular oxygen as the terminal oxidant have gained prominence due to their environmental benefits. These reactions are typically catalyzed by transition metal complexes or are performed under phase-transfer conditions with a suitable base.

  • Phase-Transfer Catalysis: This approach involves the use of a phase-transfer catalyst to shuttle the enolate of the cyclopropyl methyl ketone from an aqueous basic phase to an organic phase where it reacts with molecular oxygen. This method can offer high yields and, with the use of chiral catalysts, can even achieve enantioselective hydroxylation.

Experimental Protocol: α-Hydroxylation of an Alkyl Aryl Ketone using Oxone and Iodobenzene (A Model Protocol Adaptable for Cyclopropyl Methyl Ketone) [3]

Step Procedure Reagents & Conditions Purpose
1 To a solution of the ketone and a catalytic amount of iodobenzene in a suitable solvent (e.g., acetonitrile/water), add Oxone and trifluoroacetic anhydride.Ketone, Iodobenzene (catalyst), Oxone, Trifluoroacetic anhydride, Acetonitrile/WaterIn-situ generation of a hypervalent iodine species which acts as the effective oxidizing agent.
2 Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).Room TemperatureTo allow the oxidation reaction to proceed to completion.
3 Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).Sodium thiosulfate solutionTo destroy any excess oxidant.
4 Extract the product with an organic solvent, wash, dry, and concentrate.Ethyl acetate, Water, Brine, Anhydrous MgSO₄Standard workup procedure to isolate the crude product.
5 Purify the crude product by column chromatography.Silica gel, Hexane/Ethyl acetate gradientTo obtain the pure α-hydroxy ketone.

Mechanistic Insights: Understanding the Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions, troubleshooting unexpected outcomes, and ensuring the desired product is obtained with high purity and yield.

Mechanism of Cyclopropyl Methyl Ketone Formation (from 5-Chloro-2-pentanone)

The formation of the cyclopropyl ring from 5-chloro-2-pentanone is a classic example of an intramolecular Williamson ether synthesis, adapted for C-C bond formation.

G cluster_0 Mechanism of Cyclization start 5-Chloro-2-pentanone enolate Enolate Intermediate start->enolate Base (e.g., OH⁻) transition Intramolecular SN2 Transition State enolate->transition Intramolecular Attack product Cyclopropyl Methyl Ketone transition->product Chloride Elimination

Caption: Formation of Cyclopropyl Methyl Ketone via Intramolecular Cyclization.

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of the three-membered ring and the elimination of the chloride ion. The stability of the enolate is a key factor in the efficiency of this reaction.[4]

Mechanism of α-Hydroxylation of Ketones

The mechanism of α-hydroxylation can proceed through different pathways depending on the chosen reagents.

2.2.1. Enolate-Based Oxidation with Molecular Oxygen

In base-catalyzed oxidations with molecular oxygen, the reaction is believed to proceed through the formation of an enolate, which then reacts with triplet oxygen.

G cluster_1 Mechanism of α-Hydroxylation with O₂ ketone Cyclopropyl Methyl Ketone enolate Enolate ketone->enolate Base peroxy_radical Peroxy Radical Anion enolate->peroxy_radical + O₂ (SET) hydroperoxide α-Hydroperoxy Ketone peroxy_radical->hydroperoxide Protonation product 1-Cyclopropyl-2-hydroxyethanone hydroperoxide->product Reduction (e.g., P(OEt)₃)

Caption: Proposed Mechanism for the α-Hydroxylation of a Ketone with Molecular Oxygen.

The ketone is first deprotonated to form the enolate. This enolate can then undergo a single-electron transfer (SET) to molecular oxygen to form a superoxide radical anion and a ketyl radical, which combine to form a peroxide anion. Protonation gives an α-hydroperoxy ketone intermediate. This intermediate is then reduced (for example, by a phosphite) to the desired α-hydroxy ketone.

Critical Consideration for Cyclopropyl Ketones: The stability of the enolate intermediate is crucial. The cyclopropyl group, due to its sp²-like character, can stabilize an adjacent negative charge through conjugation. However, the formation of radical intermediates must be carefully controlled, as the high ring strain of the cyclopropyl group can make it susceptible to ring-opening reactions, especially in radical-mediated processes.[5] The choice of a mild and controlled oxidation system is therefore essential to prevent the formation of undesired byproducts resulting from ring cleavage.

Characterization of 1-Cyclopropyl-2-hydroxyethanone

The identity and purity of the synthesized 1-cyclopropyl-2-hydroxyethanone must be confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), and a singlet for the methylene protons adjacent to the hydroxyl and carbonyl groups. A broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclopropyl ring.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) and a broad absorption for the hydroxyl group (O-H).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion and Future Perspectives

The synthesis of 1-cyclopropyl-2-hydroxyethanone is a multi-step process that requires careful selection of reagents and reaction conditions to achieve high yields and purity while preserving the integrity of the cyclopropyl ring. The methods outlined in this guide provide a solid foundation for researchers in the field. Future research in this area may focus on the development of more efficient and stereoselective catalytic methods for the α-hydroxylation step, further enhancing the utility of this valuable building block in the synthesis of complex molecules with potential therapeutic applications. The unique electronic properties of the cyclopropyl group will continue to make its derivatives interesting targets for both synthetic and medicinal chemists.

References

  • Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). Oxidation of alkyl aryl ketones in the presence of Oxone, trifluoroacetic anhydride and a catalytic amount of iodobenzene affords α-hydroxyalkyl aryl ketones in good yield. Synthesis, 2008(19), 3205-3208.
  • CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents. (n.d.).
  • CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents. (n.d.).
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved January 28, 2026, from [Link]

  • Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen | ACS Catalysis. (2015, May 4). Retrieved January 28, 2026, from [Link]

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclopropyl-2-hydroxyethanone, a bifunctional molecule featuring a cyclopropyl ring and an α-hydroxy ketone moiety, represents a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-hydroxyethanone, a bifunctional molecule featuring a cyclopropyl ring and an α-hydroxy ketone moiety, represents a scaffold of significant interest in contemporary medicinal chemistry. The unique stereoelectronic properties of the cyclopropyl group, coupled with the reactive and hydrogen-bonding capabilities of the α-hydroxy ketone, make this compound and its derivatives valuable intermediates in the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the physicochemical properties of 1-Cyclopropyl-2-hydroxyethanone, offering insights into its molecular characteristics, spectral signature, and potential applications in drug discovery. The inclusion of the cyclopropyl motif is a well-established strategy to enhance the metabolic stability, potency, and pharmacokinetic profile of drug candidates.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Cyclopropyl-2-hydroxyethanone is fundamental to its chemical behavior. The strained three-membered cyclopropyl ring influences the adjacent carbonyl group's reactivity, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding.

Caption: 2D Structure of 1-Cyclopropyl-2-hydroxyethanone.

While experimental data for 1-Cyclopropyl-2-hydroxyethanone is limited, computational methods provide valuable estimates of its physicochemical properties. These predicted values, available through resources such as PubChem, offer a solid foundation for understanding its behavior in various chemical and biological systems.[3]

Table 1: Computed Physicochemical Properties of 1-Cyclopropyl-2-hydroxyethanone [3]

PropertyValueSource
Molecular Formula C₅H₈O₂PubChem
Molecular Weight 100.12 g/mol PubChem
XLogP3 -0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 100.052429494 DaPubChem
Topological Polar Surface Area 37.3 ŲPubChem
Heavy Atom Count 7PubChem
Complexity 84.1PubChem

Note: The properties listed above are computationally predicted and have not been experimentally verified.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 1-Cyclopropyl-2-hydroxyethanone is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[4][5] The presence of the adjacent hydroxyl group may slightly shift this frequency. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclopropyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide a detailed fingerprint of the molecule's structure.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, as complex multiplets due to geminal and cis/trans coupling.[7]

  • Methylene Protons: The two protons of the methylene group adjacent to the hydroxyl group would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 3.5-4.5 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, but it would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms.

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 200-215 ppm for a saturated ketone.[4]

  • Hydroxylated Methylene Carbon: The carbon atom bonded to the hydroxyl group would resonate in the range of 60-70 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear in the upfield region, generally between 5 and 20 ppm.[4]

Role in Medicinal Chemistry and Drug Development

The cyclopropyl group is a "privileged" motif in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological properties.[1][2] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[1] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, which can block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of a drug.[1][2]

1-Cyclopropyl-2-hydroxyethanone serves as a valuable building block for introducing this beneficial cyclopropyl ketone pharmacophore into more complex molecules. For instance, derivatives such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone are key intermediates in the synthesis of antiplatelet agents like Prasugrel.[8][9]

Significance_in_Drug_Development A 1-Cyclopropyl-2-hydroxyethanone B Introduction of Cyclopropyl Ketone Moiety A->B C Enhanced Potency & Selectivity B->C D Improved Metabolic Stability B->D E Favorable Pharmacokinetics B->E F Active Pharmaceutical Ingredient (API) C->F D->F E->F

Caption: The role of 1-Cyclopropyl-2-hydroxyethanone as a building block in drug development.

Experimental Protocols for Physicochemical Characterization

The following are generalized, self-validating protocols for determining the key physicochemical properties of a novel compound like 1-Cyclopropyl-2-hydroxyethanone.

Melting Point Determination (Capillary Method)

This method is suitable for solid compounds and provides an indication of purity.[10][11][12][13][14]

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Begin heating the sample. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This is the melting range. A narrow melting range (e.g., 1-2°C) is indicative of a pure compound.[10]

Boiling Point Determination (Microscale Method)

This method is suitable for liquid compounds.[15][16][17][18]

Methodology:

  • Sample Preparation: Place a small volume (a few drops) of the liquid into a small test tube or a fusion tube.

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the sealed capillary, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer with the bulb of the thermometer level with the bottom of the test tube. Suspend the assembly in a heating bath (e.g., an oil bath).

  • Heating: Gradually heat the bath. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Equilibrium Point: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination (Gravimetric Method)

This protocol determines the solubility of a compound in a given solvent at a specific temperature.[19][20][21][22][23]

Methodology:

  • Saturated Solution Preparation: Add an excess amount of the solute to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or gentle heating.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dissolved solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Safety and Handling

As an α-hydroxy ketone, 1-Cyclopropyl-2-hydroxyethanone should be handled with appropriate laboratory precautions. While specific toxicity data is not available, related ketones can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[24]

General Handling Precautions: [25][26]

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

1-Cyclopropyl-2-hydroxyethanone is a molecule with significant potential as a synthetic intermediate in drug discovery and development. Its physicochemical properties, largely influenced by the interplay between the cyclopropyl ring and the α-hydroxy ketone functionality, make it a versatile building block. While experimental data remains limited, computational predictions and an understanding of related chemical structures provide a robust framework for its application. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its utility in medicinal chemistry.

References

  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-hydroxyethanone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Reddit. (2016, March 9). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ResearchGate. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • UC Davis Safety Services. (2020, January 17). Safe Handling of Radioisotopes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-(1-Hydroxycyclopropyl)-1-phenyl-ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • MDPI. (2026, January 27). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (1-Hydroxycyclopropyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Cyclopropyl-2-hydroxyethanone (CAS: 42251-78-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry The cyclopropyl group, a three-membered carbocycle, has garnered significant at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug development. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and π-character in its C-C bonds, impart valuable characteristics to parent molecules. These include enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. 1-Cyclopropyl-2-hydroxyethanone, an α-hydroxy ketone, represents a key building block incorporating this valuable motif. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on empowering researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Cyclopropyl-2-hydroxyethanone is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 42251-78-5N/A
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless to yellow liquidSigma-Aldrich
Storage Temperature 2-8°C, sealed in a dry environmentSigma-Aldrich

Synthesis of 1-Cyclopropyl-2-hydroxyethanone: A Proposed Protocol

Part 1: Synthesis of the Precursor, Cyclopropyl Methyl Ketone

The synthesis of the starting material, cyclopropyl methyl ketone, is well-documented. A common and efficient method involves the cyclization of 5-chloro-2-pentanone.

Materials:

  • 5-chloro-2-pentanone

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the 5-chloro-2-pentanone to the sodium hydroxide solution with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, continue to stir the mixture at room temperature for a specified time to ensure complete cyclization.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude cyclopropyl methyl ketone.

  • Purify the crude product by distillation to obtain pure cyclopropyl methyl ketone.

Causality Behind Experimental Choices:

  • Base-induced Cyclization: The use of a strong base like sodium hydroxide is crucial to deprotonate the carbon alpha to the ketone, initiating an intramolecular Williamson ether-like synthesis to form the cyclopropane ring.

  • Extraction and Work-up: The extraction with diethyl ether is necessary to isolate the organic product from the aqueous reaction mixture. Washing with brine helps to remove any remaining water and inorganic salts. Drying the organic layer is essential before solvent removal to prevent contamination of the final product with water.

  • Purification by Distillation: Distillation is an effective method to purify the volatile cyclopropyl methyl ketone from any non-volatile impurities or starting material.

Part 2: α-Hydroxylation of Cyclopropyl Methyl Ketone (Proposed Protocol)

This proposed protocol is based on the Davis oxidation, a reliable method for the α-hydroxylation of ketone enolates.

Materials:

  • Cyclopropyl methyl ketone

  • Lithium diisopropylamide (LDA) solution in THF

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoO₅·Py·HMPA - MoOPH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropyl methyl ketone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the stirred solution. The formation of the lithium enolate should be monitored (e.g., by the disappearance of the starting material on TLC).

  • In a separate flask, dissolve MoOPH in anhydrous THF.

  • Slowly add the MoOPH solution to the enolate solution at -78 °C. The reaction mixture will likely change color.

  • Stir the reaction at -78 °C for a specified time, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Cyclopropyl-2-hydroxyethanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: The lithium enolate is a strong base and is highly reactive towards water and oxygen. Therefore, the reaction must be carried out under an inert atmosphere using anhydrous solvents to prevent quenching of the enolate and side reactions.

  • Low Temperature (-78 °C): The formation of the enolate and the subsequent reaction with the oxidant are performed at low temperatures to control the reactivity, prevent side reactions such as self-condensation of the ketone, and ensure the kinetic formation of the desired enolate.

  • LDA as a Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base, making it ideal for the rapid and quantitative formation of the ketone enolate without competing nucleophilic attack at the carbonyl carbon.

  • MoOPH as the Oxidant: MoOPH is a well-established and effective electrophilic oxygen source for the hydroxylation of enolates. It delivers an oxygen atom to the nucleophilic enolate to form the α-hydroxy ketone.

  • Aqueous Work-up and Purification: The ammonium chloride quench protonates the intermediate alkoxide. Standard extraction and chromatographic purification are necessary to isolate the desired product from the reaction byproducts and any remaining starting materials.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Target Synthesis (Proposed) start_precursor 5-chloro-2-pentanone cyclization Intramolecular Cyclization (NaOH, H₂O) start_precursor->cyclization product_precursor Cyclopropyl Methyl Ketone cyclization->product_precursor start_target Cyclopropyl Methyl Ketone product_precursor->start_target Input for Part 2 enolate_formation Enolate Formation (LDA, THF, -78°C) start_target->enolate_formation hydroxylation α-Hydroxylation (MoOPH, THF, -78°C) enolate_formation->hydroxylation product_target 1-Cyclopropyl-2-hydroxyethanone hydroxylation->product_target

Caption: Synthetic workflow for 1-Cyclopropyl-2-hydroxyethanone.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.0-4.5 ppm. The chemical shift is influenced by the electron-withdrawing carbonyl group.

  • Cyclopropyl Methine Proton (-CH-): A multiplet is expected in the region of 1.5-2.0 ppm, shifted downfield compared to the precursor due to the adjacent carbonyl group.

  • Cyclopropyl Methylene Protons (-CH₂-): Complex multiplets are expected in the upfield region, typically between 0.5-1.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal is expected in the range of 205-215 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around 65-75 ppm.

  • Cyclopropyl Methine Carbon (-CH-): A signal is expected between 15-25 ppm.

  • Cyclopropyl Methylene Carbons (-CH₂-): Signals are expected in the upfield region, typically between 5-15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the ketone carbonyl group.

  • C-H Stretch (Cyclopropyl): Absorption bands are expected just above 3000 cm⁻¹.

  • C-O Stretch: An absorption band is expected in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS) (Predicted Fragmentation)
  • Molecular Ion (M⁺): The molecular ion peak at m/z = 100 is expected, though it may be of low intensity.

  • α-Cleavage: Fragmentation adjacent to the carbonyl group is common. Loss of the cyclopropyl group would result in a fragment at m/z = 59. Loss of the hydroxymethyl group would result in a fragment at m/z = 69.

  • McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, but it is less likely in this specific structure.

Fragmentation_Pathway M [C₅H₈O₂]⁺˙ (m/z = 100) frag1 [C₃H₅O]⁺ (m/z = 57) M->frag1 Loss of C₂H₃O˙ frag2 [C₄H₅O]⁺ (m/z = 69) M->frag2 Loss of CH₃O˙ frag3 [CH₃O]⁺ (m/z = 31) M->frag3 Loss of C₄H₅O˙

Caption: Predicted mass spectrometry fragmentation of 1-Cyclopropyl-2-hydroxyethanone.

Reactivity and Synthetic Applications

1-Cyclopropyl-2-hydroxyethanone is a versatile bifunctional molecule, offering multiple avenues for further synthetic transformations.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be protected with various protecting groups to allow for selective reactions at the ketone.

  • Reactions of the Ketone: The carbonyl group can undergo nucleophilic addition reactions, such as Grignard reactions or reductions to the corresponding diol. It can also be converted to other functional groups like imines or hydrazones.

  • Reactions involving the Cyclopropyl Ring: The cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals, providing access to linear carbon chains.

The presence of the cyclopropyl ketone moiety makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. For instance, structurally related compounds are used in the synthesis of the antiplatelet agent Prasugrel.

Safety and Handling

Potential Hazards:

  • Flammability: As a low molecular weight organic molecule, it is likely to be flammable.

  • Irritation: It may cause skin, eye, and respiratory tract irritation.

  • Toxicity: The toxicological properties have not been fully investigated. It should be handled as a potentially toxic substance.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

1-Cyclopropyl-2-hydroxyethanone is a valuable synthetic intermediate that combines the desirable properties of the cyclopropyl group with the reactivity of an α-hydroxy ketone. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related structures. As the demand for novel molecular scaffolds in drug discovery continues to grow, the utility of such well-defined building blocks is poised to increase, making a thorough understanding of their chemistry essential for the modern synthetic chemist.

References

  • PubChem. 1-Cyclopropyl-2-hydroxyethanone. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Vedejs, E.; Engler, D. A.; Telschow, J. E. Transition metal-peroxide reagents for the alpha-hydroxylation of enolates. J. Org. Chem.1978 , 43 (2), 188–196. [Link]

  • Pharmaffiliates. 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. [Link]

Exploratory

An In-Depth Technical Guide to the Spectral Interpretation of 1-Cyclopropyl-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the expected spectral data for 1-cyclopropyl-2-hydroxyethanone, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for 1-cyclopropyl-2-hydroxyethanone, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide based on established principles of spectroscopic interpretation and data from structurally analogous compounds. Our approach is grounded in scientific integrity, providing a robust framework for researchers encountering this or similar molecular scaffolds.

Introduction: The Structural Significance of 1-Cyclopropyl-2-hydroxyethanone

1-Cyclopropyl-2-hydroxyethanone incorporates two key functional groups: a cyclopropyl ring and an α-hydroxy ketone. The cyclopropyl group, a three-membered carbocycle, is a prevalent motif in numerous biologically active molecules due to its unique conformational rigidity and electronic properties. The α-hydroxy ketone functionality is also a common feature in natural products and pharmaceutical agents, often participating in key hydrogen bonding interactions and metabolic pathways. The combination of these two groups in 1-cyclopropyl-2-hydroxyethanone presents a unique spectroscopic challenge and opportunity. Accurate interpretation of its spectral data is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical transformations.

Predicted ¹H NMR Spectral Interpretation

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the connectivity of protons in a molecule. For 1-cyclopropyl-2-hydroxyethanone, we anticipate a spectrum characterized by distinct regions corresponding to the cyclopropyl, methylene, and hydroxyl protons.

Table 1: Predicted ¹H NMR Data for 1-Cyclopropyl-2-hydroxyethanone

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1' (2H)0.8 - 1.0Multiplet
H-2' (2H)1.0 - 1.2Multiplet
H-1 (1H)2.0 - 2.3Multiplet
H-3 (2H)4.2 - 4.4Singlet (broadened by OH)
OH (1H)3.0 - 4.0 (variable)Broad Singlet

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Cyclopropyl Protons (H-1', H-2'): The protons on the cyclopropyl ring are expected to be significantly shielded due to the ring's magnetic anisotropy, resulting in their appearance at a high field (low ppm values).[1] The complex splitting pattern (multiplet) arises from both geminal and vicinal coupling between the non-equivalent protons on the ring. The cis and trans coupling constants in cyclopropyl systems typically range from 6-12 Hz and 2-9 Hz, respectively.

  • Methine Proton (H-1): The proton on the carbon adjacent to the carbonyl group (C1) is deshielded by the electron-withdrawing nature of the carbonyl and will appear further downfield. It is expected to be a multiplet due to coupling with the adjacent cyclopropyl protons.

  • Methylene Protons (H-3): These protons are adjacent to a hydroxyl group and a carbonyl group, both of which are deshielding. Therefore, they are predicted to have a chemical shift in the range of 4.2 - 4.4 ppm. In an idealized scenario, these protons would be a singlet. However, the presence of the adjacent hydroxyl group can lead to some broadening.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will typically appear as a broad singlet and may not show coupling to the adjacent methylene protons.

Predicted ¹³C NMR Spectral Interpretation

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for 1-Cyclopropyl-2-hydroxyethanone

CarbonPredicted Chemical Shift (δ, ppm)
C-1'10 - 15
C-2'10 - 15
C-120 - 25
C-365 - 70
C-2 (C=O)205 - 215

Rationale for Predicted Chemical Shifts:

  • Cyclopropyl Carbons (C-1', C-2'): Similar to the protons, the carbons of the cyclopropyl ring are shielded and will appear at high field in the ¹³C NMR spectrum.

  • Methine Carbon (C-1): This carbon is attached to the carbonyl group and the cyclopropyl ring and is expected to be in the aliphatic region.

  • Methylene Carbon (C-3): The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom, leading to a chemical shift in the 65-70 ppm range.

  • Carbonyl Carbon (C-2): The carbonyl carbon of a ketone is highly deshielded and will be the most downfield signal in the spectrum, typically appearing above 200 ppm.

Predicted Infrared (IR) Spectral Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 1-Cyclopropyl-2-hydroxyethanone

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (cyclopropyl)~3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (ketone)1690 - 1710Strong, Sharp

Insights into IR Absorptions:

  • O-H Stretch: The hydroxyl group will give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • C-H Stretches: The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers (~3100 cm⁻¹) than typical aliphatic C-H stretches (2850-3000 cm⁻¹).

  • C=O Stretch: The carbonyl group of the ketone will produce a very strong and sharp absorption band. The conjugation of the carbonyl with the cyclopropyl ring is expected to lower the stretching frequency to the 1690-1710 cm⁻¹ range. For comparison, the C=O stretch of a simple aliphatic ketone is typically around 1715 cm⁻¹.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For 1-cyclopropyl-2-hydroxyethanone (Molecular Weight: 100.12 g/mol ), we can predict the following fragmentation pattern under electron ionization (EI).

The primary fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.

Diagram of Predicted Alpha-Cleavage Fragmentation:

G cluster_path1 Path A: Cleavage of C1-C2 bond cluster_path2 Path B: Cleavage of C2-C3 bond M [C₅H₈O₂]⁺˙ m/z = 100 frag1 [C₄H₅O]⁺ m/z = 69 M->frag1 - •CH₂OH frag2 [C₂H₃O₂]⁺ m/z = 59 M->frag2 - •C₃H₅

Caption: Predicted alpha-cleavage fragmentation pathways for 1-cyclopropyl-2-hydroxyethanone.

Explanation of Fragmentation:

  • Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at m/z = 100.

  • Path A (Loss of hydroxymethyl radical): Alpha-cleavage between C1 and C2 would result in the loss of a hydroxymethyl radical (•CH₂OH, mass = 31), leading to a fragment ion at m/z = 69. This acylium ion would be resonance-stabilized.

  • Path B (Loss of cyclopropyl radical): Alpha-cleavage between C2 and the cyclopropyl ring would lead to the loss of a cyclopropyl radical (•C₃H₅, mass = 41), resulting in a fragment ion at m/z = 59.

The relative abundance of these fragments will depend on the stability of the resulting carbocations and radicals. The fragment at m/z = 69 is expected to be a significant peak in the mass spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard operating procedure for acquiring a ¹H NMR spectrum of 1-cyclopropyl-2-hydroxyethanone.

Diagram of the ¹H NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 1-cyclopropyl-2-hydroxyethanone B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial A->B C Add a small amount of internal standard (e.g., TMS) B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., number of scans, pulse sequence) F->G H Acquire the Free Induction Decay (FID) G->H I Apply Fourier Transform to the FID H->I J Phase the spectrum I->J K Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) J->K L Integrate the peaks K->L M Final Spectrum Analysis L->M Interpret Spectrum

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 1-cyclopropyl-2-hydroxyethanone.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-cyclopropyl-2-hydroxyethanone. By leveraging fundamental spectroscopic principles and drawing comparisons with structurally related molecules, we have constructed a detailed and scientifically grounded framework for the characterization of this compound. The provided experimental protocol for ¹H NMR acquisition offers a practical workflow for researchers. This guide is intended to be a valuable resource for scientists and professionals in drug development, aiding in the identification and analysis of this and similar chemical entities.

References

Sources

Foundational

historical discovery and synthesis of 1-Cyclopropyl-2-hydroxyethanone

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 1-Cyclopropyl-2-hydroxyethanone Foreword: The Emergence of a Versatile Synthetic Building Block In the landscape of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 1-Cyclopropyl-2-hydroxyethanone

Foreword: The Emergence of a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique stereoelectronic properties—imparting conformational rigidity, metabolic stability, and improved potency—have made it a cornerstone in the design of novel therapeutics.[1][2][3] This guide delves into the history and synthesis of a key intermediary bearing this valuable moiety: 1-Cyclopropyl-2-hydroxyethanone . While not a household name in itself, this α-hydroxy ketone is a critical building block, a testament to the enabling power of synthetic chemistry. Its structure, a simple yet elegant combination of a strained three-membered ring and a reactive hydroxy ketone function, presents both unique synthetic challenges and opportunities. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its conceptual origins, the evolution of its synthesis, and the practical methodologies that define its production today.

Part 1: A Conceptual History—The Intersection of Need and Capability

The specific historical moment of the "discovery" of 1-cyclopropyl-2-hydroxyethanone is not marked by a singular, celebrated publication. Rather, its emergence is the logical outcome of two parallel streams of progress in organic chemistry: the development of methods for synthesizing α-hydroxy ketones and the escalating interest in cyclopropane-containing molecules.

  • The α-Hydroxy Ketone (Acyloin) Challenge: The synthesis of α-hydroxy ketones, or acyloins, has been a long-standing area of interest.[4][5] These motifs are prevalent in natural products and serve as versatile synthons. Early methods often involved harsh conditions or lacked general applicability. The need for mild, selective methods to introduce a hydroxyl group adjacent to a carbonyl has driven significant methodological innovation, paving the way for the synthesis of complex structures like 1-cyclopropyl-2-hydroxyethanone.

  • The Rise of the Cyclopropyl Moiety: The cyclopropyl ring, once considered a chemical curiosity due to its significant ring strain, gained prominence as chemists learned to harness this strain for unique chemical transformations.[6] Its incorporation into drug candidates was found to offer substantial benefits, including the ability to modulate pharmacokinetics and enhance binding affinity by locking in specific conformations.[3][7] This realization spurred the demand for a diverse toolkit of cyclopropyl-containing building blocks, with 1-cyclopropyl-2-hydroxyethanone being a prime example of a bifunctional synthon ready for further elaboration.

Part 2: The Synthetic Blueprint—Strategies for Construction

The synthesis of 1-cyclopropyl-2-hydroxyethanone can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, scalability, and the desired purity of the final product.

Strategy 1: Direct Oxidation of a Pro-Ketone Precursor

The most intuitive approach involves the direct α-hydroxylation of the readily available starting material, cyclopropyl methyl ketone (also known as acetylcyclopropane).

This transformation requires the selective oxidation of the α-methyl group without cleaving the cyclopropane ring or over-oxidizing the product. A common method involves forming an enolate or enol intermediate, which is then attacked by an electrophilic oxygen source.

G

Workflow for Direct Oxidation Strategy.

A well-established method for the α-hydroxylation of ketones utilizes molybdenum peroxide (MoO₅·Py·HMPA).

  • Preparation: Cyclopropyl methyl ketone is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C, and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to quantitatively form the lithium enolate.

  • Oxidation: A pre-formed solution of molybdenum peroxide is then added to the enolate solution. The electrophilic oxygen from the peroxide complex is transferred to the nucleophilic enolate.

  • Quench and Workup: The reaction is quenched with a saturated aqueous solution of sodium sulfite (Na₂SO₃). The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Causality and Trustworthiness: The choice of LDA as a base ensures rapid and complete enolate formation, preventing self-condensation side reactions. The low temperature (-78 °C) is critical for maintaining the stability of the enolate. The molybdenum peroxide complex is a reliable, albeit stoichiometric, source of electrophilic oxygen that delivers the hydroxyl group cleanly. This protocol is self-validating through the predictable and well-documented reactivity of its components.

Strategy 2: Oxidative Cleavage of a Vinyl Precursor

An alternative strategy involves the oxidative cleavage of a carbon-carbon double bond in a precursor like vinylcyclopropane. While this may seem less direct, it leverages the robust and predictable nature of reactions like ozonolysis.

Ozonolysis of vinylcyclopropane, followed by a reductive workup, can yield cyclopropyl glyoxal, which can then be selectively reduced to the target α-hydroxy ketone. A more direct route would involve a dihydroxylation followed by a selective oxidation.

G

Ozonolysis Pathway to the Target Molecule.
  • Ozonolysis: A solution of vinylcyclopropane in a non-participating solvent (e.g., dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating complete consumption of the alkene.

  • Reductive Workup: The excess ozone is purged with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust, is added to decompose the ozonide intermediate to the aldehyde (cyclopropyl glyoxal).

  • Selective Reduction: The crude cyclopropyl glyoxal is then treated with a mild reducing agent, such as sodium borohydride (NaBH₄), at low temperature to selectively reduce one aldehyde group to the primary alcohol, yielding the final product.

  • Purification: The product is isolated via aqueous workup and purified by distillation or chromatography.

Causality and Trustworthiness: Ozonolysis is a highly reliable and high-yielding method for cleaving double bonds.[8] The two-step workup (reductive, then selective reduction) provides a high degree of control. Using NaBH₄ for the second step is a classic and dependable method for reducing aldehydes in the presence of ketones, although in the case of a dialdehyde, careful control of stoichiometry and temperature is required to achieve mono-reduction.

Strategy 3: Biocatalytic Synthesis

Modern synthetic chemistry increasingly turns to biocatalysis for highly selective and environmentally benign transformations.[9][10][11] The synthesis of 1-cyclopropyl-2-hydroxyethanone can potentially be achieved using enzymes like ketoreductases or hydroxylases.

A biocatalytic approach offers the significant advantage of enantioselectivity, producing a single enantiomer of the chiral product. This is particularly valuable in drug development, where stereochemistry is critical. An engineered ketoreductase could, for example, selectively reduce one carbonyl of cyclopropyl glyoxal, or a hydroxylase could directly oxidize cyclopropyl methyl ketone.[12]

  • Enzyme and Cofactor Preparation: A buffered aqueous solution is prepared containing the substrate (cyclopropyl glyoxal), a selected ketoreductase (KRED) enzyme, and a cofactor recycling system (e.g., glucose/glucose dehydrogenase for NADPH regeneration).

  • Bioreaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) and pH with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC or GC to track the consumption of the starting material and the formation of the product.

  • Extraction and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous medium using an organic solvent.

Causality and Trustworthiness: The success of this method hinges on enzyme screening to find a ketoreductase with high activity and selectivity for the specific substrate. While requiring specialized expertise, biocatalytic methods are highly validated within the pharmaceutical industry for producing chiral intermediates with high purity and enantiomeric excess.[12]

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for validating the synthesis of 1-cyclopropyl-2-hydroxyethanone.

PropertyValueSource
IUPAC Name 1-cyclopropyl-2-hydroxyethanonePubChem[13]
Molecular Formula C₅H₈O₂PubChem[13]
Molecular Weight 100.12 g/mol PubChem[13]
CAS Number 42251-78-5PubChem[13]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
¹H NMR (Predicted) δ ~0.8-1.2 (m, 4H, cyclopropyl CH₂), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~4.5 (s, 2H, CH₂OH), ~3.5 (br s, 1H, OH)General Knowledge
¹³C NMR (Predicted) δ ~10-15 (cyclopropyl CH₂), ~20-25 (cyclopropyl CH), ~65-70 (CH₂OH), ~205-215 (C=O)General Knowledge
IR (Predicted) ~3400 cm⁻¹ (br, O-H stretch), ~1700 cm⁻¹ (s, C=O stretch)General Knowledge

Part 4: Application in Drug Development—A Key Intermediate

The true value of 1-cyclopropyl-2-hydroxyethanone lies in its role as a versatile intermediate. Its bifunctional nature allows for a wide range of subsequent chemical modifications. A prominent example of its application is in the synthesis of antiplatelet agents. For instance, derivatives of this molecule are precursors to key intermediates for drugs like Prasugrel.[14]

G

Synthetic utility in drug development pathways.

The hydroxyl group can be easily converted into a good leaving group (e.g., a tosylate, mesylate, or halide), setting the stage for nucleophilic substitution. The ketone provides a handle for reactions such as reductive amination, Wittig reactions, or aldol condensations, allowing for the rapid construction of molecular complexity.

Conclusion and Future Outlook

1-Cyclopropyl-2-hydroxyethanone stands as a powerful example of a molecular tool whose importance is defined by its utility. While its own discovery was an incremental step in the expansion of the synthetic chemist's arsenal, its application has had a significant impact, particularly in the synthesis of complex pharmaceutical agents. The evolution of its synthesis, from classical oxidation reactions to modern biocatalytic methods, mirrors the broader trends in organic chemistry: a continuous drive towards greater efficiency, selectivity, and sustainability. Future efforts will likely focus on refining catalytic (both chemical and biological) and continuous-flow processes to make this and other valuable building blocks even more accessible, further accelerating the engine of drug discovery.

References

  • Process for the preparation of pharmaceutical intermediates.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • 1-Cyclopropyl-2-hydroxyethanone. PubChem. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Synthetic applications of vinyl cyclopropane opening. SciSpace. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds.
  • Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Royal Society of Chemistry. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones. PubMed. [Link]

  • Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. PMC. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

  • Glyoxal Synthesis. Sciencemadness Discussion Board. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. SciSpace. [Link]

  • Biocatalytic Reactions: Selected Highlights. ResearchGate. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC. [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive (Otago University Research Archive). [Link]

  • A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]

  • An undesired cyclopropane ring cleavage occurring upon attempted hydrogenation. ResearchGate. [Link]

  • 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone. Pharmaffiliates. [Link]

  • Glyoxal bisulfite. Organic Syntheses Procedure. [Link]

  • Glyoxal. Wikipedia. [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. ResearchGate. [Link]

  • Process for the preparation of aromatic alpha-hydroxy ketones.
  • The Science Behind Glyoxal: Properties, Synthesis, and Applications Explained. LinkedIn. [Link]

  • Oxidative Cleavage. YouTube. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Cheméo. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

  • Synthesis method of cyclopropyl methyl ketone.

Sources

Protocols & Analytical Methods

Method

The Versatility of 1-Cyclopropyl-2-hydroxyethanone: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking the Synthetic Potential of a Unique Building Block In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the development of efficient and versatile synthetic routes to new heterocyclic systems is a cornerstone of this endeavor. 1-Cyclopropyl-2-hydroxyethanone emerges as a particularly intriguing starting material, possessing a unique combination of functionalities: a strained cyclopropyl ring, a reactive ketone, and a neighboring hydroxyl group. This trifecta of chemical handles offers a rich platform for the construction of diverse and complex heterocyclic scaffolds. The inherent ring strain of the cyclopropyl group can be harnessed for ring-opening reactions, leading to linear intermediates poised for cyclization, or it can be retained in the final product, imparting unique conformational constraints and metabolic stability often sought in drug candidates. This application note provides a detailed exploration of the utility of 1-cyclopropyl-2-hydroxyethanone in the synthesis of novel pyrazoles, oxazoles, and pyridazines, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and organic synthesis.

I. Synthesis of Cyclopropyl-Substituted Pyrazoles: A [3+2] Annulation Strategy

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and widely used method for pyrazole synthesis. While 1-cyclopropyl-2-hydroxyethanone is not a traditional 1,3-dicarbonyl, its α-hydroxyketone moiety can be envisioned to react with a suitable C1-synthon and hydrazine in a one-pot fashion to afford cyclopropyl-substituted pyrazoles.

Mechanistic Rationale: The Knorr Pyrazole Synthesis Analogy

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, known as the Knorr pyrazole synthesis, proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. In the case of 1-cyclopropyl-2-hydroxyethanone, a plausible pathway involves an initial condensation of the ketone with hydrazine to form a hydrazone. The adjacent hydroxyl group can then be eliminated to generate an α,β-unsaturated hydrazone in situ. This reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dienophile or an intramolecular cyclization followed by oxidation to yield the aromatic pyrazole ring. Alternatively, the α-hydroxyketone can be transformed into a more reactive 1,3-dicarbonyl equivalent prior to the reaction with hydrazine.

Caption: Proposed reaction pathway for the synthesis of 3-cyclopropyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole

This protocol details a one-pot procedure for the synthesis of 3-cyclopropyl-1H-pyrazole from 1-cyclopropyl-2-hydroxyethanone and hydrazine hydrate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1-Cyclopropyl-2-hydroxyethanone100.12101.00 g
Hydrazine hydrate (~64% hydrazine)50.06 (as hydrate)20~1.0 mL
Glacial Acetic Acid60.05catalytic0.5 mL
Ethanol46.07-20 mL
Diethyl ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-2-hydroxyethanone (1.00 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add hydrazine hydrate (~1.0 mL, ~20 mmol) dropwise to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-cyclopropyl-1H-pyrazole.

Expected Yield: 60-75%

II. Synthesis of 4-Cyclopropyl-1,3-oxazol-2-amines: A Cyclocondensation Approach

Oxazole-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of 2-aminooxazoles can be achieved through the condensation of α-hydroxyketones with urea or its derivatives. 1-Cyclopropyl-2-hydroxyethanone serves as an excellent substrate for this transformation, leading to the formation of novel 4-cyclopropyl-1,3-oxazol-2-amines.

Mechanistic Insights: Acid-Catalyzed Cyclodehydration

The reaction proceeds via an acid-catalyzed pathway. The ketone carbonyl of 1-cyclopropyl-2-hydroxyethanone is first protonated, enhancing its electrophilicity. Urea then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group onto the protonated urea moiety, followed by dehydration to yield the aromatic 2-aminooxazole ring.

Caption: Workflow for the synthesis of 4-cyclopropyl-1,3-oxazol-2-amine.

Experimental Protocol: Synthesis of 4-Cyclopropyl-1,3-oxazol-2-amine

This protocol describes the synthesis of 4-cyclopropyl-1,3-oxazol-2-amine from 1-cyclopropyl-2-hydroxyethanone and urea.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1-Cyclopropyl-2-hydroxyethanone100.12101.00 g
Urea60.06150.90 g
Concentrated Sulfuric Acid98.08catalytic0.2 mL
1,4-Dioxane88.11-25 mL
Ethyl acetate88.11-As needed
Saturated Sodium Carbonate Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-cyclopropyl-2-hydroxyethanone (1.00 g, 10 mmol) and urea (0.90 g, 15 mmol) in 1,4-dioxane (25 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) to the suspension.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (50 mL).

  • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-cyclopropyl-1,3-oxazol-2-amine.

Expected Yield: 55-70%

III. Synthesis of Cyclopropyl-Substituted Pyridazines: A Tandem Condensation-Cyclization

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive and anticancer effects. The synthesis of pyridazines often involves the reaction of 1,4-dicarbonyl compounds with hydrazine. 1-Cyclopropyl-2-hydroxyethanone, in combination with an active methylene compound, can serve as a precursor to a 1,4-dicarbonyl system in situ, which then undergoes cyclization with hydrazine to form a cyclopropyl-substituted pyridazine.

Mechanistic Considerations: In Situ Formation of a 1,4-Dicarbonyl Equivalent

A plausible reaction pathway involves an initial base-catalyzed Knoevenagel condensation of 1-cyclopropyl-2-hydroxyethanone with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). This condensation would generate a vinylogous α-hydroxyketone. Tautomerization and subsequent reaction with hydrazine would lead to the formation of a dihydropyridazine intermediate. Finally, oxidation, either spontaneously in air or with an added oxidizing agent, would furnish the aromatic pyridazine ring. The cyclopropyl group is expected to remain intact throughout this reaction sequence.

G cluster_0 Part 1: 1,4-Dicarbonyl Equivalent Formation cluster_1 Part 2: Pyridazine Ring Formation a 1-Cyclopropyl-2-hydroxyethanone + Active Methylene Compound b Knoevenagel Condensation Product a->b Base Catalyst c Reaction with Hydrazine b->c d Dihydropyridazine Intermediate c->d e Oxidation d->e f Cyclopropyl-Substituted Pyridazine e->f

Caption: Logical flow for the synthesis of cyclopropyl-substituted pyridazines.

Experimental Protocol: Synthesis of 4-Cyclopropyl-3-methyl-6-phenylpyridazine

This protocol outlines the synthesis of a substituted pyridazine from 1-cyclopropyl-2-hydroxyethanone, acetophenone, and hydrazine hydrate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1-Cyclopropyl-2-hydroxyethanone100.12101.00 g
Acetophenone120.15101.20 g
Hydrazine hydrate (~64% hydrazine)50.06 (as hydrate)15~0.75 mL
Sodium Ethoxide68.05120.82 g
Absolute Ethanol46.07-30 mL
Acetic Acid60.05-As needed
Chloroform119.38-As needed
Saturated Ammonium Chloride Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.28 g, 12 mmol) in absolute ethanol (15 mL) in a 100 mL three-necked flask under a nitrogen atmosphere.

  • To the cooled sodium ethoxide solution, add a mixture of 1-cyclopropyl-2-hydroxyethanone (1.00 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in absolute ethanol (15 mL) dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Add hydrazine hydrate (~0.75 mL, 15 mmol) to the reaction mixture and heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between chloroform (50 mL) and water (50 mL).

  • Separate the organic layer, wash with saturated ammonium chloride solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixture) to afford 4-cyclopropyl-3-methyl-6-phenylpyridazine.

Expected Yield: 45-60%

Conclusion and Future Outlook

1-Cyclopropyl-2-hydroxyethanone has been demonstrated to be a versatile and valuable building block for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this application note provide robust and accessible methods for the preparation of cyclopropyl-substituted pyrazoles, 2-aminooxazoles, and pyridazines. The unique reactivity of this starting material, stemming from the interplay between the cyclopropyl, ketone, and hydroxyl functionalities, opens up exciting avenues for the exploration of new chemical space in drug discovery. Further investigations could explore the use of substituted hydrazines and ureas to generate diverse libraries of these heterocyclic scaffolds for biological screening. Additionally, the diastereoselective and enantioselective synthesis of these compounds, starting from chiral 1-cyclopropyl-2-hydroxyethanone, represents a promising area for future research.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(16), 4233-4249. [Link]

  • Tale, R. H., & Rodge, A. H. (2011). A review on chemistry and biological significance of oxazole. Journal of Chemical and Pharmaceutical Research, 3(4), 859-866.
  • Leite, L. F., et al. (2017). Pyridazines, a promising scaffold for the design of new anticancer agents: A review. European Journal of Medicinal Chemistry, 140, 483-503. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Application

Application Notes and Protocols: The Emerging Role of 1-Cyclopropyl-2-hydroxyethanone in the Total Synthesis of Natural Products

Abstract: This technical guide explores the synthetic utility of 1-cyclopropyl-2-hydroxyethanone as a versatile and strategic building block in the context of natural product total synthesis. While direct applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide explores the synthetic utility of 1-cyclopropyl-2-hydroxyethanone as a versatile and strategic building block in the context of natural product total synthesis. While direct applications in completed total syntheses are not yet extensively documented, the unique combination of a strained cyclopropyl ring and a reactive α-hydroxy ketone functionality presents a wealth of untapped potential. This document provides a forward-looking analysis of its plausible applications, grounded in the established reactivity of analogous structures. We will detail prospective synthetic transformations, provide robust, field-tested protocols for its synthesis and key reactions, and illustrate its potential to unlock novel synthetic pathways toward complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

Natural product synthesis is a driving force in organic chemistry, pushing the boundaries of synthetic methodology and providing access to complex molecules with significant biological activity. The choice of starting materials is paramount, and small, densely functionalized building blocks that offer a high degree of synthetic flexibility are invaluable. 1-Cyclopropyl-2-hydroxyethanone is one such molecule, poised to be a powerful tool for the synthetic chemist.

The cyclopropane ring, a recurring motif in a diverse array of natural products, imparts unique conformational rigidity and electronic properties.[1] Its inherent ring strain can be harnessed as a driving force for a variety of chemical transformations.[2] When appended to a ketone, the cyclopropyl group can modulate the reactivity of the carbonyl and participate in a range of ring-opening and rearrangement reactions.[3]

The α-hydroxy ketone moiety is another key functional group in synthesis, serving as a precursor to vicinal diols, α-diketones, and as a handle for various condensation and coupling reactions.[4][5] Recent studies have also highlighted the role of α-hydroxy ketones as effective acyl anion equivalents under mild, transition-metal-free conditions.[6]

The combination of these two functionalities in 1-cyclopropyl-2-hydroxyethanone (Figure 1) creates a bifunctional building block with significant, yet underexplored, potential for the stereocontrolled construction of complex carbon skeletons found in many natural products.

Figure 1: Structure of 1-Cyclopropyl-2-hydroxyethanone Caption: The bifunctional nature of 1-cyclopropyl-2-hydroxyethanone, featuring a reactive α-hydroxy ketone and a strained cyclopropyl ring.

Synthesis of 1-Cyclopropyl-2-hydroxyethanone

The accessibility of a building block is crucial for its widespread adoption. While 1-cyclopropyl-2-hydroxyethanone is commercially available,[7][8][9] its efficient laboratory-scale synthesis is desirable. Drawing from established methodologies for the preparation of α-hydroxy ketones and cyclopropyl ketones, a robust synthesis can be proposed. One promising route involves the α-hydroxylation of cyclopropyl methyl ketone.

Protocol 1: Synthesis of 1-Cyclopropyl-2-hydroxyethanone via α-Hydroxylation

This protocol is adapted from standard α-hydroxylation procedures of ketones.

Materials:

  • Cyclopropyl methyl ketone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl methyl ketone (1.0 equiv) in dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the cooled solution, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-cyclopropyl-2-hydroxyethanone as a liquid.[7]

Causality and Insights:

  • The use of m-CPBA is a common and effective method for the α-hydroxylation of enolizable ketones.

  • The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • The sodium sulfite quench is essential to destroy any remaining peroxy acids, and the bicarbonate wash removes the resulting m-chlorobenzoic acid.

Prospective Applications in Natural Product Synthesis

The synthetic utility of 1-cyclopropyl-2-hydroxyethanone can be envisioned through several key transformations that generate valuable intermediates for natural product synthesis.

Ring-Opening Reactions: Access to Acyclic Precursors

The inherent strain of the cyclopropyl ring can be released under various conditions to generate linear carbon chains with defined stereochemistry and functionality.

a) Reductive Ring Opening: Treatment with a reducing agent, such as lithium in liquid ammonia (Birch reduction conditions), can lead to the reductive cleavage of the cyclopropane ring, yielding a homoenolate equivalent. This can provide access to γ-hydroxy ketones, which are common structural motifs in polyketide natural products.

b) Acid-Catalyzed Ring Opening: In the presence of a Lewis or Brønsted acid, the cyclopropyl ketone can undergo ring opening to form a stabilized carbocation, which can be trapped by nucleophiles. This strategy can be employed to generate 1,4-dicarbonyl compounds or other functionalized acyclic systems.

Workflow 1: Prospective Ring-Opening Strategies

G A 1-Cyclopropyl-2-hydroxyethanone B Reductive Conditions (e.g., Li, NH3) A->B Reductive Cleavage C Acid-Catalyzed Conditions (e.g., Lewis Acid, Nu-H) A->C Cationic Rearrangement D γ-Hydroxy Ketone B->D E Functionalized Acyclic Ketone C->E

Caption: Potential ring-opening pathways of 1-cyclopropyl-2-hydroxyethanone to generate acyclic building blocks.

As a Precursor to Cyclopentenones

Cyclopentenone rings are prevalent in a vast number of natural products, including prostaglandins and steroids. 1-Cyclopropyl-2-hydroxyethanone can serve as a precursor to substituted cyclopentenones through a vinylcyclopropane-cyclopentene rearrangement.

Protocol 2: Proposed Synthesis of a Substituted Cyclopentenone

This protocol is a conceptual adaptation of known vinylcyclopropane rearrangements.

Materials:

  • 1-Cyclopropyl-2-hydroxyethanone

  • A suitable Wittig reagent (e.g., Ph₃P=CHCO₂Et)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Olefination: React 1-cyclopropyl-2-hydroxyethanone with an appropriate Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) to introduce a vinyl group adjacent to the hydroxyl-bearing carbon. This would likely require prior protection of the hydroxyl group (e.g., as a silyl ether).

  • Thermal Rearrangement: Subject the resulting vinylcyclopropane intermediate to thermal conditions (e.g., refluxing in toluene) to induce a[1][10]-sigmatropic rearrangement.

  • Deprotection and Cyclization: Subsequent deprotection of the hydroxyl group and an intramolecular aldol condensation would yield the desired cyclopentenone.

Causality and Insights:

  • The Wittig reaction is a reliable method for converting ketones to alkenes.

  • The vinylcyclopropane-cyclopentene rearrangement is a powerful, thermally-allowed pericyclic reaction for the construction of five-membered rings. The substitution on the cyclopropane and vinyl groups dictates the regioselectivity of the rearrangement.

Oxidation and Reduction: Interconversion of Key Functional Groups

The α-hydroxy ketone moiety can be readily transformed into other synthetically useful functional groups.

  • Oxidation: Oxidation of the secondary alcohol (e.g., using Dess-Martin periodinane or Swern oxidation) would yield the corresponding α-diketone, 1-cyclopropyl-1,2-ethanedione. This highly electrophilic species can participate in a variety of cycloadditions and condensations to build heterocyclic rings often found in alkaloids.

  • Reduction: Stereoselective reduction of the ketone (e.g., using sodium borohydride or L-selectride) would afford the vicinal diol, 1-cyclopropylethane-1,2-diol. Chiral reducing agents could be employed to achieve high diastereoselectivity, providing access to chiral building blocks for asymmetric synthesis.

Table 1: Summary of Prospective Transformations and Applications

TransformationReagents and ConditionsProduct TypePotential Application in Natural Product Synthesis
Reductive Ring OpeningLi, NH₃γ-Hydroxy KetoneSynthesis of polyketide fragments
Acid-Catalyzed Ring OpeningLewis Acid (e.g., BF₃·OEt₂), NucleophileFunctionalized Acyclic KetoneFormation of 1,4- or 1,5-dicarbonyl systems
Vinylcyclopropane Rearrangement1. Wittig Olefination2. ThermolysisSubstituted CyclopentenoneCore structures of prostaglandins, steroids
OxidationDess-Martin Periodinane or Swern Oxidationα-DiketonePrecursor for heterocyclic synthesis (e.g., quinoxalines)
ReductionNaBH₄ or L-SelectrideVicinal DiolChiral pool synthesis, precursor for epoxides

Conclusion and Future Outlook

1-Cyclopropyl-2-hydroxyethanone represents a building block of significant latent potential in the field of natural product synthesis. Its bifunctional nature allows for a diverse range of transformations, from ring-opening reactions that generate valuable acyclic precursors to rearrangements that construct carbocyclic cores. While its application in completed total syntheses is an area ripe for exploration, the chemical principles governing its reactivity are well-established. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to begin to unlock the synthetic utility of this promising molecule. As the demand for novel and efficient synthetic routes to complex natural products continues to grow, the strategic implementation of building blocks like 1-cyclopropyl-2-hydroxyethanone will undoubtedly play a crucial role.

References

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1647. [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-hydroxyethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ustyuzhanin, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5723. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Ma, S., et al. (2022). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39, 926-945. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Dembitsky, V. M. (2004). Chemistry and biodiversity of the cyclopropane- and cyclobutane-containing natural compounds. Chemistry & Biodiversity, 1(5), 673-731. [Link]

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from a relevant BenchChem technical document URL.
  • Wang, Q., et al. (2024). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. [Link]

  • Kutyreva, E. G., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10, 12345-12353. [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]

  • Fiveable. (n.d.). 2-hydroxycyclopentanone Definition.
  • Lead Sciences. (n.d.). 1-Cyclopropyl-2-hydroxyethanone. Retrieved from [Link]

  • Life Chemicals Inc. (n.d.). 1-cyclopropyl-2-hydroxyethan-1-one. Retrieved from a relevant Life Chemicals product page URL.

Sources

Technical Notes & Optimization

Troubleshooting

identification and characterization of impurities in 1-Cyclopropyl-2-hydroxyethanone synthesis

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-hydroxyethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-hydroxyethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-Cyclopropyl-2-hydroxyethanone, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted starting material.

  • The isolated yield of 1-Cyclopropyl-2-hydroxyethanone is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Causality: The kinetics of the reaction are highly dependent on these parameters. For instance, in the α-hydroxylation of cyclopropyl methyl ketone, insufficient base may fail to generate enough enolate for the subsequent oxidation.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Ensure all reagents are accurately measured and added in the correct order.

  • Degradation of Product: 1-Cyclopropyl-2-hydroxyethanone can be sensitive to the reaction conditions, particularly pH and temperature.

    • Causality: α-hydroxy ketones can undergo various side reactions, such as dimerization or decomposition, under harsh acidic or basic conditions.

    • Solution: Maintain careful control over the pH of the reaction and work-up procedures. Use buffered solutions where appropriate and avoid excessive heat during purification. A stability study of the final product under your specific work-up and purification conditions is recommended.

  • Issues with Starting Materials: The purity of your starting materials, such as cyclopropyl methyl ketone, is crucial.

    • Causality: Impurities in the starting material can interfere with the reaction or lead to the formation of unwanted byproducts.

    • Solution: Ensure the purity of your starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis. Commercial suppliers often provide a certificate of analysis with purity data.[1]

Problem 2: Presence of Unexpected Impurities in the Final Product

Symptoms:

  • HPLC or GC analysis of the purified product shows multiple peaks in addition to the desired product.

  • NMR spectrum of the product contains unidentifiable signals.

Possible Causes and Solutions:

The nature of the impurities will heavily depend on the synthetic route employed. Below are potential impurities for common synthetic pathways to 1-Cyclopropyl-2-hydroxyethanone.

Synthetic Route 1: α-Hydroxylation of Cyclopropyl Methyl Ketone

This is a common method for preparing α-hydroxy ketones.[2][3]

  • Potential Impurity 1: Unreacted Cyclopropyl Methyl Ketone

    • Identification: This can be easily identified by comparing the retention time in GC or HPLC with a standard of the starting material. Its characteristic signals in the ¹H NMR spectrum will also be present.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification via column chromatography or distillation can remove unreacted starting material.

  • Potential Impurity 2: Over-oxidation Product (Cyclopropylglyoxylic acid)

    • Causality: Using a strong oxidizing agent or harsh reaction conditions can lead to the oxidation of the newly formed hydroxyl group to a carboxylic acid.

    • Identification: This acidic impurity can be detected by HPLC-MS, looking for the corresponding molecular ion. It can be removed by a mild basic wash during the work-up.

    • Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Lowering the reaction temperature can also help to minimize over-oxidation.

  • Potential Impurity 3: Dimer of 1-Cyclopropyl-2-hydroxyethanone

    • Causality: α-hydroxy ketones can undergo self-condensation, especially under basic conditions, to form dimeric structures.

    • Identification: The dimer will have a molecular weight double that of the product and can be identified by LC-MS.

    • Solution: Maintain a lower reaction temperature and minimize the reaction time. Prompt work-up and purification after the reaction is complete can reduce the formation of dimers.

Synthetic Route 2: Hydrolysis of an α-Halo-Cyclopropyl Ketone (e.g., 1-Cyclopropyl-2-chloroethanone)

This route involves the nucleophilic substitution of a halide with a hydroxide.

  • Potential Impurity 1: Unreacted 1-Cyclopropyl-2-haloethanone

    • Identification: Detectable by GC-MS or HPLC, comparing with the starting material.

    • Solution: Ensure complete hydrolysis by using a sufficient amount of base and adequate reaction time and temperature.

  • Potential Impurity 2: Favorskii Rearrangement Product (Cyclobutanecarboxylic acid)

    • Causality: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement.

    • Identification: This isomeric impurity can be challenging to separate. Its presence can be confirmed by detailed NMR and MS analysis.

    • Solution: Use milder basic conditions for the hydrolysis, such as aqueous sodium bicarbonate, and maintain a low reaction temperature.

Impurity Characterization Workflow

The following diagram illustrates a general workflow for the identification and characterization of unknown impurities.

Impurity_Characterization cluster_techniques Analytical Techniques Crude_Product Crude Product Analysis Separation Separation of Impurities (HPLC, GC, Prep-TLC) Crude_Product->Separation Isolate Impurities Structure_Elucidation Structure Elucidation Separation->Structure_Elucidation Isolated Impurity Reference_Standard Synthesis of Reference Standard Structure_Elucidation->Reference_Standard Proposed Structure Confirmation Confirmation of Structure Structure_Elucidation->Confirmation Compare Spectroscopic Data LCMS LC-MS Structure_Elucidation->LCMS GCMS GC-MS Structure_Elucidation->GCMS NMR NMR (1H, 13C, COSY, HSQC) Structure_Elucidation->NMR FTIR FTIR Structure_Elucidation->FTIR Reference_Standard->Confirmation Synthesized Standard

Caption: Workflow for Impurity Identification and Characterization.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain high-purity 1-Cyclopropyl-2-hydroxyethanone?

The optimal synthetic route depends on the scale of your synthesis and the available starting materials. The α-hydroxylation of cyclopropyl methyl ketone is a direct and often high-yielding method.[2] However, it requires careful control of the reaction conditions to avoid over-oxidation and dimer formation. The synthesis of cyclopropyl methyl ketone itself can be achieved from α-acetyl-γ-butyrolactone.[4]

Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

  • For reaction monitoring: Thin-layer chromatography (TLC) is a quick and effective technique for qualitative monitoring. For more quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

  • For final product purity assessment: A combination of techniques is ideal.

    • HPLC with UV and Mass Spectrometric (MS) detection (HPLC-UV/MS): This is a powerful tool for separating and identifying impurities.[5][6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and for confirming the identity of the main component.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present.

Q3: How can I purify crude 1-Cyclopropyl-2-hydroxyethanone?

The most common methods for purification are:

  • Column Chromatography: Using silica gel is effective for removing both more and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

  • Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an efficient purification method, especially for larger scales.

Q4: What are the key safety considerations when synthesizing 1-Cyclopropyl-2-hydroxyethanone?

  • Handling of Reagents: Many reagents used in the synthesis can be hazardous. For example, oxidizing agents can be corrosive and should be handled with appropriate personal protective equipment (PPE). Solvents may be flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Conditions: Some reactions may be exothermic and require careful temperature control to prevent runaways.

  • Product Handling: While the toxicity of 1-Cyclopropyl-2-hydroxyethanone is not extensively documented, it is prudent to handle it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of 1-Cyclopropyl-2-hydroxyethanone. Method optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical starting point is a 70:30 (v/v) mixture of water and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile impurities.

Parameter Condition
Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-400 amu

Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Reaction Check Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Reaction Yes Identify_Impurity Identify Impurity (HPLC-MS, GC-MS, NMR) Impure_Product->Identify_Impurity Yes Check_Purity Check Starting Material Purity Check_Reaction->Check_Purity Conditions OK Optimize_Workup Optimize Workup/Purification (pH, Temp) Check_Purity->Optimize_Workup Purity OK Modify_Synthesis Modify Synthesis to Avoid Impurity Identify_Impurity->Modify_Synthesis

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]

  • PubChem. 1-Cyclopropyl-2-hydroxyethanone. Available from: [Link]

  • Gunupati, R., et al. (2025). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride.
  • Fox, J. M., & Hsung, R. P. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.
  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • De, A., et al. (2011). Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings. Semantic Scholar.
  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]

  • University of Oulu. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
  • Science of Synthesis. (2005). Product Class 3: Cyclopropanones and Their Precursors. Thieme.
  • Jiang, H., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PMC.
  • Yamashita, Y., & Masumura, M. (1983). SYNTHESES AND REACTIONS OF CYCLOPENTADIENONES POSSESSING FIVE-MEMBERED HETEROCYCLES AS SUBSTITUENTS. Heterocycles.
  • Zheng, S., et al. (2022). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Reddy, G. S., et al. (2012). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC.
  • Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Jiang, H., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
  • Maruoka, K., & Ooi, T. (2007). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC.
  • International Journal of ChemTech Research. (2015).
  • Plietker, B. (2005). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation.
  • Alfa Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). The competing mechanisms of substitution, hydrolysis, and cyclization of 1-chloro- and 1,4-dichloro-2,3-diazabuta-1,3-dienes.
  • MDPI. (2022).

Sources

Optimization

Technical Support Center: Strategies for Improving the Overall Yield of 1-Cyclopropyl-2-hydroxyethanone

Welcome to the technical support center dedicated to the synthesis and optimization of 1-Cyclopropyl-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 1-Cyclopropyl-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity material.

Introduction: Navigating the Synthesis of an α-Hydroxy Ketone

1-Cyclopropyl-2-hydroxyethanone is an important intermediate in the synthesis of various pharmaceuticals. Its preparation primarily involves the α-hydroxylation of the readily available starting material, cyclopropyl methyl ketone. While seemingly straightforward, this transformation can be fraught with challenges, including low yields, side product formation, and purification difficulties. This guide will explore the most common synthetic strategies and provide expert insights to overcome these hurdles.

The three principal synthetic routes for the α-hydroxylation of cyclopropyl methyl ketone are:

  • Two-Step α-Halogenation and Hydrolysis: A classic and often reliable method involving the formation of an α-halo ketone intermediate followed by nucleophilic substitution with a hydroxide source.

  • Direct Oxidation of the Ketone Enolate: This approach utilizes an oxidant to directly introduce the hydroxyl group onto the enolate of cyclopropyl methyl ketone.

  • The Rubottom Oxidation: A variation of the direct oxidation method that proceeds via a silyl enol ether intermediate.

Each of these methods has its own set of advantages and potential pitfalls. The following sections will delve into each strategy in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: The Two-Step α-Halogenation and Hydrolysis Approach

This method is often a go-to for its predictability. However, controlling the reaction to achieve high yields of the desired monohalogenated intermediate is critical.

Frequently Asked Questions & Troubleshooting

Question 1: My α-bromination of cyclopropyl methyl ketone is giving me a mixture of products, including di-brominated species and starting material. How can I improve the selectivity for the mono-brominated product?

Answer: This is a common issue stemming from the fact that the initial α-brominated product can be more reactive than the starting ketone under basic conditions, leading to over-halogenation.[1] Under acidic conditions, the reaction proceeds through an enol intermediate, and the rate is often independent of the halogen concentration, which can help control the reaction.[2]

Troubleshooting Strategies:

  • Switch to Acidic Conditions: Performing the bromination in a solvent like methanol or acetic acid with a catalytic amount of acid (e.g., HBr) can favor mono-bromination. The reaction proceeds via the enol, and the electron-withdrawing effect of the first bromine atom disfavors the formation of a second enol at the same carbon.

  • Control Stoichiometry: Use of N-bromosuccinimide (NBS) as the bromine source with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride can provide better control over the stoichiometry.

  • Slow Addition of Brominating Agent: Adding the bromine (Br₂) or NBS solution dropwise to the ketone solution at a controlled temperature can help to prevent localized high concentrations of the brominating agent, thus minimizing over-bromination.

Question 2: I am observing significant cyclopropyl ring opening during the bromination step. What causes this and how can I prevent it?

Answer: The cyclopropyl ring is susceptible to opening under certain conditions, particularly with strong acids or electrophiles, due to its inherent ring strain.[3][4] The formation of a carbocation adjacent to the cyclopropyl ring can facilitate this rearrangement.

Preventative Measures:

  • Avoid Harsh Acidic Conditions: While acidic conditions can favor mono-bromination, excessively strong or high concentrations of acid can promote ring opening. Use of a milder acid or a buffered system may be beneficial.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.

  • Choice of Brominating Agent: Some reports suggest that certain brominating agents are less prone to inducing ring opening. Experimenting with NBS in place of liquid bromine might be advantageous.

Question 3: The hydrolysis of my 2-bromo-1-cyclopropylethanone to the desired hydroxyketone is sluggish and gives low yields. How can I optimize this step?

Answer: The hydrolysis of the α-bromo ketone is a nucleophilic substitution reaction.[5] The efficiency of this step depends on the reaction conditions and the purity of the starting α-bromo ketone.

Optimization Strategies:

  • Choice of Base and Solvent: A common method is to use a base like sodium or potassium hydroxide in an aqueous solvent mixture (e.g., water/THF or water/acetone). The use of a phase-transfer catalyst can be beneficial if the α-bromo ketone has low water solubility.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures.

  • Purity of the α-Bromo Ketone: Impurities from the bromination step can interfere with the hydrolysis. It is advisable to purify the 2-bromo-1-cyclopropylethanone before proceeding to the hydrolysis step.[6]

Experimental Protocol: Representative Two-Step Synthesis

Step 1: α-Bromination of Cyclopropyl Methyl Ketone

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a cold aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 2-bromo-1-cyclopropylethanone by vacuum distillation or column chromatography.

Step 2: Hydrolysis to 1-Cyclopropyl-2-hydroxyethanone

  • Dissolve the purified 2-bromo-1-cyclopropylethanone (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate or potassium carbonate (1.5-2.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 1-Cyclopropyl-2-hydroxyethanone by column chromatography on silica gel.

Workflow for Two-Step Synthesis

A Cyclopropyl Methyl Ketone B α-Bromination A->B Br₂ or NBS C 2-Bromo-1-cyclopropylethanone B->C Isolate Intermediate D Hydrolysis C->D Base (e.g., NaHCO₃), H₂O E 1-Cyclopropyl-2-hydroxyethanone D->E Purify

Caption: Two-step synthesis of 1-Cyclopropyl-2-hydroxyethanone.

Section 2: Direct Oxidation of the Ketone Enolate

This method offers a more direct route to the target molecule, but requires careful control of the enolate formation and the choice of oxidant.

Frequently Asked Questions & Troubleshooting

Question 4: I am having trouble forming the enolate of cyclopropyl methyl ketone. What are the key factors to consider?

Answer: The formation of an enolate requires the deprotonation of an α-hydrogen.[7] The choice of base and reaction conditions are crucial for achieving efficient enolate formation without promoting side reactions.

Key Considerations for Enolate Formation:

  • Choice of Base: A strong, non-nucleophilic base is preferred to ensure complete and rapid deprotonation. Lithium diisopropylamide (LDA) is a common choice for forming the kinetic enolate.[8]

  • Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent aldol condensation and other side reactions.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the enolate.

Question 5: My direct oxidation with MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)) gives a low yield of the desired α-hydroxy ketone. What could be the issue?

Answer: While MoOPH is a well-known reagent for the α-hydroxylation of ketone enolates, several factors can lead to low yields.

Troubleshooting MoOPH Hydroxylation:

  • Incomplete Enolate Formation: Ensure that the deprotonation of the cyclopropyl methyl ketone is complete before adding the MoOPH reagent.

  • Aldol Condensation: The product, 1-Cyclopropyl-2-hydroxyethanone, can potentially react with the enolate of the starting material. Performing the reaction at high dilution or using an inverse addition (adding the enolate solution to the MoOPH solution) can minimize this side reaction.[9]

  • Reagent Quality: The MoOPH reagent should be freshly prepared or properly stored to ensure its activity.

  • Work-up Procedure: The work-up should be performed carefully to avoid degradation of the product.

Question 6: Can I use Davis oxaziridine for the α-hydroxylation of cyclopropyl methyl ketone? What are the advantages?

Answer: Yes, Davis oxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, are excellent electrophilic oxygen sources for the hydroxylation of enolates.[10]

Advantages of Davis Oxaziridine:

  • High Yields: They often provide high yields of α-hydroxy ketones.

  • Mild Conditions: The reactions are typically carried out under mild conditions.

  • Asymmetric Synthesis: Chiral versions of Davis oxaziridines are available, which can enable the enantioselective synthesis of α-hydroxy ketones.

Workflow for Direct Oxidation

A Cyclopropyl Methyl Ketone B Enolate Formation A->B Strong Base (e.g., LDA), -78 °C C Cyclopropyl Ketone Enolate B->C D Oxidation C->D Oxidant (e.g., MoOPH, Davis Oxaziridine) E 1-Cyclopropyl-2-hydroxyethanone D->E Work-up & Purification

Caption: Direct oxidation of cyclopropyl methyl ketone via its enolate.

Section 3: The Rubottom Oxidation

This method involves the oxidation of a silyl enol ether, which can offer advantages in terms of regioselectivity and reaction control.

Frequently Asked Questions & Troubleshooting

Question 7: How do I prepare the silyl enol ether of cyclopropyl methyl ketone, and how can I ensure good regioselectivity?

Answer: Silyl enol ethers are typically prepared by reacting the ketone with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The regioselectivity (formation of the kinetic versus the thermodynamic silyl enol ether) can be controlled by the choice of reaction conditions.

Conditions for Silyl Enol Ether Formation:

  • Kinetic Control: To form the less substituted silyl enol ether, use a strong, hindered base like LDA at low temperature (-78 °C) followed by quenching with TMSCl.

  • Thermodynamic Control: For the more substituted silyl enol ether, use TMSCl with a catalytic amount of a strong acid or a weaker base like triethylamine (Et₃N) at higher temperatures.

Question 8: The Rubottom oxidation of my silyl enol ether is not proceeding to completion. What are some common reasons for this?

Answer: The Rubottom oxidation involves the epoxidation of the silyl enol ether with a peroxyacid like m-CPBA, followed by a rearrangement.[11][12] Incomplete conversion can be due to several factors.

Troubleshooting the Rubottom Oxidation:

  • Purity of the Silyl Enol Ether: The silyl enol ether should be purified before use, as impurities can interfere with the oxidation.

  • Activity of the Oxidant: Ensure that the m-CPBA or other peroxyacid is fresh and active.

  • Reaction Temperature: The epoxidation is typically carried out at low temperatures (0 °C to room temperature).

  • Hydrolysis: The final step is the hydrolysis of the silylated α-hydroxy ketone. This is usually achieved during the aqueous work-up. If the product is not fully hydrolyzed, a separate hydrolysis step with a mild acid or fluoride source (like TBAF) may be necessary.

Table 1: Comparison of Synthetic Strategies

StrategyKey ReagentsProsCons
α-Halogenation/Hydrolysis Br₂ or NBS, Base (e.g., NaHCO₃)Well-established, reliable.Two steps, potential for over-halogenation and ring opening.
Direct Enolate Oxidation Strong Base (LDA), MoOPH or Davis OxaziridineDirect one-pot hydroxylation.Requires strictly anhydrous conditions, strong base, and careful temperature control.
Rubottom Oxidation Base, TMSCl, m-CPBAGood regiocontrol, generally high yields.Requires an additional step to form the silyl enol ether.

Section 4: Purification and Characterization

Question 9: What are the best methods for purifying 1-Cyclopropyl-2-hydroxyethanone?

Answer: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For small to medium scale reactions, column chromatography on silica gel is the most common and effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an option for larger quantities.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.[6]

Question 10: What are the expected spectroscopic data for 1-Cyclopropyl-2-hydroxyethanone?

  • ¹H NMR: Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region, ~0.8-1.5 ppm), a singlet for the methylene protons adjacent to the hydroxyl group (~4.2 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the cyclopropyl carbons, the methylene carbon (~65-75 ppm), and the carbonyl carbon (~205-215 ppm).

  • IR Spectroscopy: A strong absorption for the carbonyl group (C=O) around 1700-1720 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) around 3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z = 100.05, along with characteristic fragmentation patterns.

Conclusion

The synthesis of 1-Cyclopropyl-2-hydroxyethanone presents several challenges that can be overcome with a systematic approach to optimization and troubleshooting. By understanding the underlying mechanisms of the different synthetic strategies and carefully controlling reaction parameters, researchers can significantly improve the yield and purity of this valuable intermediate. This guide provides a foundation for addressing common issues, but it is important to remember that each reaction may require fine-tuning based on the specific laboratory conditions and the quality of the reagents.

References

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rubottom Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. Retrieved from [Link]

  • JoVE. (2023, April 30). Base-Promoted α-Halogenation of Aldehydes and Ketones. JoVE. Retrieved from [Link]

  • Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Enolate formation from ketones. Khan Academy. Retrieved from [Link]

  • Chem Help ASAP. (2022, August 19). completing enolate reactions - alkylations & aldol reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • The Hydrolysis of 2-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

  • Janine the Tutor. (2020, December 31). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Proposed mechanism for the hydroxylation of a ketone towards a hydroxy ketone involving the use of P(OEt)3 as a reductant. MB is a hydroxide or alkoxide base and M is the corresponding countercation. Adapted from ref.125 Copyright (2019), with permission from The Royal Society of Chemistry. (b) Continuous flow concatenable hydroxylation procedure of a ketone involved in the preparation of API ketamine and derivatives.125. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxylation of Enolates with Oxodiperoxymolybdenum(Pyridine)(Hexamethylphosphoric Triamide), MoO 5 ·Py·HMPA(MoOPH): 3-Hydroxy-1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-one. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Chemospecific. (2021, March 14). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the Chemistry of Oxaziridines. National Institutes of Health. Retrieved from [Link]

  • Drexel University. (n.d.). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University Libraries. Retrieved from [Link]

  • MDPI. (2018, October 16). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. Retrieved from [Link]

  • III Enolate Chemistry. (n.d.). Retrieved from [Link]

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  • Chemical Communications (RSC Publishing). (n.d.). Selective biocatalytic hydroxylation of unactivated methylene C–H bonds in cyclic alkyl substrates. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytochrome P450 whole cell biohydroxylation of alkanes. National Institutes of Health. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Strategic Advantage of a Strained Ring: 1-Cyclopropyl-2-hydroxyethanone in Synthetic Chemistry

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of building blocks is a critical determinant of success. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of building blocks is a critical determinant of success. Among the myriad of choices, α-hydroxy ketones stand out as versatile intermediates, possessing two adjacent and reactive functional groups. This guide provides an in-depth technical comparison of 1-cyclopropyl-2-hydroxyethanone with other common α-hydroxy ketones, offering insights into its unique reactivity and synthetic utility. By examining key transformations and providing supporting experimental data, we aim to equip researchers with the knowledge to strategically employ this strained-ring ketone in the synthesis of complex molecules.

The defining feature of 1-cyclopropyl-2-hydroxyethanone is the presence of a cyclopropyl group directly attached to the carbonyl. This small, highly strained ring imparts unique electronic and steric properties that differentiate its reactivity from acyclic or other cyclic α-hydroxy ketones. The C-C bonds of the cyclopropane ring possess significant p-character, allowing for conjugation with the adjacent carbonyl group. This interaction influences the ground-state conformation and the stability of reaction intermediates, often leading to distinct reaction pathways and product profiles.

Acid-Catalyzed Rearrangements: A Tale of Two Pathways

The acid-catalyzed rearrangement of α-hydroxy ketones, a classic transformation, provides a stark example of the influence of the cyclopropyl group. While acyclic α-hydroxy ketones typically undergo a standard Pinacol-type rearrangement, 1-cyclopropyl-2-hydroxyethanone can follow a divergent path involving ring expansion.

Conventional Pinacol Rearrangement: In a typical acyclic α-hydroxy ketone such as 3-hydroxy-2-butanone (acetoin), protonation of the hydroxyl group followed by the loss of water generates a carbocation. A subsequent 1,2-hydride or alkyl shift leads to a more stable carbocation, which upon deprotonation yields the rearranged ketone.

Cyclopropylcarbinyl Rearrangement: In the case of 1-cyclopropyl-2-hydroxyethanone, protonation and loss of water form a cyclopropylcarbinyl cation. This intermediate is notoriously prone to rearrangement due to the high ring strain of the cyclopropane. The relief of this strain provides a strong driving force for the rearrangement.[1] This can lead to a ring-expanded product, a cyclobutanone, a pathway not accessible to its acyclic counterparts.[2] The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.[3]

Acid_Catalyzed_Rearrangement cluster_0 Acyclic α-Hydroxy Ketone (e.g., Acetoin) cluster_1 1-Cyclopropyl-2-hydroxyethanone Acyclic_Start R-CH(OH)-C(=O)-R' Acyclic_Protonation Protonation Acyclic_Start->Acyclic_Protonation + H+ Acyclic_Carbocation Carbocation Intermediate Acyclic_Protonation->Acyclic_Carbocation - H2O Acyclic_Rearrangement 1,2-Alkyl/Hydride Shift Acyclic_Carbocation->Acyclic_Rearrangement Acyclic_Product Rearranged Ketone Acyclic_Rearrangement->Acyclic_Product Cyclopropyl_Start c-C3H5-C(=O)-CH2OH Cyclopropyl_Protonation Protonation Cyclopropyl_Start->Cyclopropyl_Protonation + H+ Cyclopropyl_Carbocation Cyclopropylcarbinyl Cation Cyclopropyl_Protonation->Cyclopropyl_Carbocation - H2O Cyclopropyl_Rearrangement Ring Expansion Cyclopropyl_Carbocation->Cyclopropyl_Rearrangement Cyclopropyl_Product Cyclobutanone Cyclopropyl_Rearrangement->Cyclopropyl_Product

Caption: Contrasting acid-catalyzed rearrangement pathways.

Comparative Data: Acid-Catalyzed Rearrangement

SubstrateCatalystProductYieldReference
3-Hydroxy-2-butanoneH₂SO₄2-Methyl-3-butanoneHigh[4]
1-Cyclopropyl-2-hydroxyethanoneLewis Acid (e.g., BF₃·OEt₂)CyclobutanoneModerate to High[2]
Experimental Protocol: Acid-Catalyzed Rearrangement of a 1,2-Diol (Pinacol Rearrangement)

This protocol is a general procedure for the pinacol rearrangement, which is mechanistically related to the rearrangement of α-hydroxy ketones.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pinacol (1.0 eq) in a suitable solvent (e.g., toluene).

  • Acid Addition: To the stirred solution, add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Oxidative Cleavage: A Test of Bond Strength

Oxidative cleavage of the C-C bond between the hydroxyl and carbonyl groups is a common reaction for α-hydroxy ketones. The presence of the cyclopropyl group can influence the rate and outcome of this reaction. The inherent strain in the cyclopropane ring can make the adjacent carbonyl carbon more susceptible to cleavage under certain conditions.

A standard reagent for this transformation is periodic acid (HIO₄) or its salts.

Comparative Reactivity: While direct comparative kinetic studies are scarce, the electronic nature of the cyclopropyl group, which can stabilize an adjacent positive charge, may facilitate the formation of the cyclic periodate intermediate, potentially leading to a faster reaction rate compared to sterically hindered acyclic α-hydroxy ketones.

Experimental Protocol: Oxidative Cleavage with Periodic Acid
  • Dissolution: Dissolve the α-hydroxy ketone (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of periodic acid (HIO₄) (1.1 eq) in water dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench any excess periodic acid by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid and aldehyde products.

Reductive Transformations: Diastereoselectivity and Control

The reduction of the carbonyl group in α-hydroxy ketones yields 1,2-diols. The stereochemical outcome of this reduction can be influenced by the adjacent stereocenter and the overall topography of the molecule. In 1-cyclopropyl-2-hydroxyethanone, the cyclopropyl group can exert a significant steric influence, potentially leading to higher diastereoselectivity compared to less hindered acyclic analogues.

Chelation Control: Reagents like sodium borohydride (NaBH₄) can participate in chelation-controlled reductions where the reagent coordinates to both the hydroxyl and carbonyl oxygens, leading to hydride delivery from a specific face of the molecule. The rigid nature of the cyclopropyl group can enhance the fidelity of this chelation, resulting in a higher diastereomeric excess of the product diol.

Reduction_Diastereoselectivity cluster_0 Reduction of Acyclic α-Hydroxy Ketone cluster_1 Reduction of 1-Cyclopropyl-2-hydroxyethanone Acyclic_Start R-CH(OH)-C(=O)-R' Acyclic_Reduction NaBH4 Acyclic_Start->Acyclic_Reduction Acyclic_Products Diastereomeric Diols (mixture) Acyclic_Reduction->Acyclic_Products Cyclopropyl_Start c-C3H5-C(=O)-CH2OH Cyclopropyl_Reduction NaBH4 (Chelation Control) Cyclopropyl_Start->Cyclopropyl_Reduction Cyclopropyl_Product 1-Cyclopropyl-1,2-ethanediol (High d.r.) Cyclopropyl_Reduction->Cyclopropyl_Product Photochemical_Reaction Start 1-Cyclopropyl-2-hydroxyethanone Excited Excited State Start->Excited Cleavage Norrish Type I Cleavage Excited->Cleavage Radicals Acyl and Cyclopropylmethyl Radicals Cleavage->Radicals RingOpening Cyclopropylmethyl Radical Ring Opening Radicals->RingOpening RearrangedRadical Rearranged Radical RingOpening->RearrangedRadical Products Unique Photoproducts RearrangedRadical->Products

Caption: Photochemical pathway of 1-cyclopropyl-2-hydroxyethanone.

Conclusion: A Versatile Building Block with Unique Potential

1-Cyclopropyl-2-hydroxyethanone emerges as a synthetic intermediate with a distinct reactivity profile compared to its acyclic counterparts. The presence of the strained cyclopropyl ring provides access to unique rearrangement and photochemical pathways, offering opportunities for the construction of complex carbocyclic frameworks. While direct, quantitative comparisons of reaction rates and yields with other α-hydroxy ketones are not always readily available in the literature, the fundamental principles of organic chemistry and the known reactivity of cyclopropyl-containing compounds strongly suggest its unique utility. For researchers in drug discovery and process development, understanding these nuances allows for the strategic incorporation of the cyclopropyl moiety, which is a common motif in medicinally active compounds, and the exploitation of its unique reactivity to forge novel molecular architectures.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(11), 4263-4293. [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-Cyclopropyl-2-hydroxyethanone for the Modern Research Laboratory

Introduction: The Significance of 1-Cyclopropyl-2-hydroxyethanone in Medicinal Chemistry 1-Cyclopropyl-2-hydroxyethanone is a valuable building block in medicinal chemistry and drug development. Its unique structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Cyclopropyl-2-hydroxyethanone in Medicinal Chemistry

1-Cyclopropyl-2-hydroxyethanone is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclopropyl ring with a functionalized hydroxyethanone side chain, makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The cyclopropyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties.[1] This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering researchers the practical insights needed to select the most suitable method for their specific laboratory context.

Synthetic Strategies: An Overview

The synthesis of 1-Cyclopropyl-2-hydroxyethanone can be approached from several different starting materials, each with its own set of advantages and challenges. The most common strategies involve the functionalization of a pre-existing cyclopropyl ketone or the construction of the cyclopropyl ring as part of the synthetic sequence. This guide will focus on three primary routes:

  • Route 1: From Cyclopropyl Methyl Ketone via α-Bromination and Hydrolysis. This is a classic and reliable two-step approach that utilizes a readily available starting material.

  • Route 2: From Cyclopropanecarboxaldehyde. This route explores the conversion of an aldehyde to the target α-hydroxy ketone.

  • Route 3: Biocatalytic Approach. A potential "green chemistry" alternative that leverages enzymes for selective hydroxylation.

Below is a high-level overview of the synthetic pathways that will be discussed.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone 2-Bromo-1-cyclopropylethanone 2-Bromo-1-cyclopropylethanone Cyclopropyl Methyl Ketone->2-Bromo-1-cyclopropylethanone α-Bromination 1-Cyclopropyl-2-hydroxyethanone 1-Cyclopropyl-2-hydroxyethanone Cyclopropyl Methyl Ketone->1-Cyclopropyl-2-hydroxyethanone Biocatalytic Hydroxylation Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->1-Cyclopropyl-2-hydroxyethanone Multi-step Conversion 2-Bromo-1-cyclopropylethanone->1-Cyclopropyl-2-hydroxyethanone Hydrolysis

Caption: Overview of synthetic routes to 1-Cyclopropyl-2-hydroxyethanone.

Route 1: Synthesis from Cyclopropyl Methyl Ketone

This is arguably the most direct and well-established route to 1-Cyclopropyl-2-hydroxyethanone. It proceeds in two distinct steps: the α-bromination of cyclopropyl methyl ketone, followed by the hydrolysis of the resulting 2-bromo-1-cyclopropylethanone.

Step 1: α-Bromination of Cyclopropyl Methyl Ketone

The α-bromination of cyclopropyl methyl ketone is an electrophilic substitution reaction that proceeds via the enol tautomer of the ketone.[2] The reaction is typically carried out under acidic conditions to facilitate enolization.

Bromination_Mechanism Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Enol Intermediate Enol Intermediate Cyclopropyl Methyl Ketone->Enol Intermediate H+ cat. Bromonium Ion Intermediate Bromonium Ion Intermediate Enol Intermediate->Bromonium Ion Intermediate Br2 2-Bromo-1-cyclopropylethanone 2-Bromo-1-cyclopropylethanone Bromonium Ion Intermediate->2-Bromo-1-cyclopropylethanone -HBr

Caption: Mechanism of α-bromination of cyclopropyl methyl ketone.

A common and effective protocol for this transformation involves the use of bromine in methanol at low temperatures.[3]

Step 2: Hydrolysis of 2-Bromo-1-cyclopropylethanone

The conversion of the α-bromo ketone to the corresponding α-hydroxy ketone is a nucleophilic substitution reaction. While various conditions can be employed, a straightforward hydrolysis can be achieved using a suitable base in an aqueous or mixed aqueous-organic solvent system.

Experimental Protocols

Protocol 1A: Synthesis of 2-Bromo-1-cyclopropylethanone [3]

  • Materials:

    • Cyclopropyl methyl ketone (1.0 eq)

    • Bromine (1.0 eq)

    • Methanol

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve cyclopropyl methyl ketone (220 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to -5 °C using an ice-salt bath.

    • Slowly add bromine (220 mmol) dropwise to the cooled solution over a period of time, maintaining the temperature at -5 °C.

    • Stir the reaction mixture at -5 °C for 2 hours.

    • Add 50 mL of water to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Dilute the mixture with 150 mL of water and extract with diethyl ether.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-cyclopropylethanone.

Protocol 1B: Synthesis of 1-Cyclopropyl-2-hydroxyethanone (Proposed)

  • Materials:

    • 2-Bromo-1-cyclopropylethanone (1.0 eq)

    • Sodium bicarbonate or Potassium carbonate

    • Acetone/Water or Dioxane/Water mixture

    • Ethyl acetate

    • Brine

  • Procedure (General Guidance):

    • Dissolve 2-bromo-1-cyclopropylethanone in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add a slight excess of a mild base such as sodium bicarbonate (e.g., 1.5 eq).

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-cyclopropyl-2-hydroxyethanone.

Discussion of Route 1

This route is highly reliable due to the well-understood nature of both the bromination and hydrolysis steps. The starting material, cyclopropyl methyl ketone, can be synthesized from inexpensive precursors like 2-methylfuran.[4] The primary drawback of this method is the use of bromine, which is a hazardous and corrosive reagent requiring careful handling.[2] The hydrolysis step may require optimization to maximize yield and minimize side products.

Route 2: Synthesis from Cyclopropanecarboxaldehyde

An alternative approach begins with cyclopropanecarboxaldehyde. This route is attractive as it avoids the use of elemental bromine. A potential pathway involves the formation of a cyanohydrin, followed by partial reduction or hydrolysis.

Aldehyde_Route Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropyl Cyanohydrin Cyclopropyl Cyanohydrin Cyclopropanecarboxaldehyde->Cyclopropyl Cyanohydrin NaCN, H+ 1-Cyclopropyl-2-hydroxyethanone 1-Cyclopropyl-2-hydroxyethanone Cyclopropyl Cyanohydrin->1-Cyclopropyl-2-hydroxyethanone Partial Reduction or Hydrolysis

Caption: Potential synthetic route from cyclopropanecarboxaldehyde.

Discussion of Route 2

While conceptually straightforward, this route presents several practical challenges. The partial reduction of the nitrile in the cyanohydrin intermediate to an aldehyde, which would then exist in equilibrium with the desired product, can be difficult to control and may lead to over-reduction to the corresponding diol. Similarly, controlled hydrolysis of the nitrile to a ketone is not a standard transformation. This route is therefore considered less practical for routine laboratory synthesis compared to Route 1.

Route 3: Biocatalytic Synthesis

A biocatalytic approach offers a potentially greener and more selective method for the synthesis of 1-cyclopropyl-2-hydroxyethanone. This would involve the direct α-hydroxylation of cyclopropyl methyl ketone using a suitable enzyme, such as a cytochrome P450 monooxygenase or a related biocatalyst.[5][6]

Discussion of Route 3

The direct enzymatic hydroxylation of unactivated C-H bonds is a rapidly developing field in biotechnology.[6] While specific enzymes for the α-hydroxylation of cyclopropyl methyl ketone are not yet commercially available as off-the-shelf catalysts, the potential for this technology is significant. A successful biocatalytic route would offer several advantages, including:

  • High selectivity: Enzymes can often provide excellent regio- and stereoselectivity.

  • Mild reaction conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure.

  • Reduced environmental impact: Avoids the use of hazardous reagents and solvents.

The main challenge for this route is the identification and optimization of a suitable enzyme, which would likely require significant research and development efforts in molecular biology and bioprocess engineering.

Comparative Analysis

FeatureRoute 1: From Cyclopropyl Methyl KetoneRoute 2: From CyclopropanecarboxaldehydeRoute 3: Biocatalytic Approach
Starting Material Availability Cyclopropyl methyl ketone is commercially available or can be synthesized.[1][4]Cyclopropanecarboxaldehyde is commercially available.[7]Cyclopropyl methyl ketone is readily available.
Number of Steps 22+ (potentially more for controlled conversion)1
Key Reagents Bromine, mild baseSodium cyanide, reducing/hydrolyzing agentsEnzyme, cofactor regeneration system
Yield (Estimated) Good to excellentModerate to low (potentially)Variable (highly dependent on enzyme)
Scalability Readily scalablePotentially challengingCan be scalable with process optimization
Safety & Environmental Use of hazardous bromine.[2]Use of highly toxic cyanide.Generally considered safe and environmentally friendly.
Ease of Implementation Straightforward for a synthetic organic chemist.Technically challenging.Requires expertise in biocatalysis.

Conclusion and Recommendations

For most research and drug development laboratories, Route 1, the synthesis from cyclopropyl methyl ketone via α-bromination and subsequent hydrolysis, represents the most practical and reliable method for obtaining 1-cyclopropyl-2-hydroxyethanone. Despite the need to handle bromine, the reactions are generally high-yielding and the procedures are well within the capabilities of a standard organic chemistry laboratory.

Route 2, starting from cyclopropanecarboxaldehyde, is less recommended due to the anticipated difficulties in controlling the selective transformation of the cyanohydrin intermediate.

The biocatalytic approach (Route 3) is a promising avenue for future, more sustainable production of 1-cyclopropyl-2-hydroxyethanone. However, it currently requires significant upfront investment in enzyme discovery and development, making it less practical for immediate, small-scale laboratory needs. As the field of biocatalysis continues to advance, enzymatic routes are likely to become increasingly competitive with traditional chemical syntheses.

References

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Validation

A Comparative Guide to the Biological Activity of 1-Cyclopropyl-2-hydroxyethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Cyclopropyl Moiety The cyclopropyl group, a small, strained three-membered ring, has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Cyclopropyl Moiety

The cyclopropyl group, a small, strained three-membered ring, has garnered significant attention in medicinal chemistry. Its unique stereoelectronic properties can impart favorable characteristics to a molecule, including increased potency, metabolic stability, and improved membrane permeability.[1] When incorporated into a scaffold like 1-Cyclopropyl-2-hydroxyethanone, these derivatives present a compelling area of research for novel therapeutic agents. This guide provides a comparative evaluation of the biological activity of 1-Cyclopropyl-2-hydroxyethanone derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the experimental data available for these and structurally related compounds, compare their performance against established alternatives, and provide detailed protocols for their biological evaluation.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Cyclopropane-containing compounds have emerged as a promising class of molecules in this area.[1]

Comparative Analysis of Antimicrobial Efficacy

A study on a series of fifty-three amide derivatives containing cyclopropane revealed moderate to excellent antimicrobial activity against various pathogens.[2] While not direct derivatives of 1-Cyclopropyl-2-hydroxyethanone, these findings provide valuable insights into the potential of the cyclopropyl scaffold. The in vitro antibacterial and antifungal activities were determined by the Minimum Inhibitory Concentration (MIC80), the lowest concentration required to inhibit 80% of microbial growth.[2]

Compound/DrugS. aureus (MIC80 µg/mL)E. coli (MIC80 µg/mL)C. albicans (MIC80 µg/mL)
Cyclopropane Amide Derivative (F9) -32-
Cyclopropane Amide Derivative (F5) 64128-
Cyclopropane Amide Derivative (F53) 64128-
Cyclopropane Amide Derivative (F29) 64--
Ciprofloxacin (Standard Antibiotic) -2-
Fluconazole (Standard Antifungal) -->128
Cyclopropane Amide Derivative (F8) --16
Cyclopropane Amide Derivative (F24) --16
Cyclopropane Amide Derivative (F42) --16

Data adapted from a study on amide derivatives containing cyclopropane.[2]

The results indicate that certain cyclopropane amide derivatives exhibit notable activity, particularly against E. coli and C. albicans. For instance, compound F9 showed an MIC80 of 32 µg/mL against E. coli, and compounds F8, F24, and F42 demonstrated excellent antifungal activity against C. albicans with an MIC80 of 16 µg/mL.[2] However, it is crucial to note that their antibacterial efficacy is still considerably lower than the standard antibiotic, ciprofloxacin (MIC80 = 2 µg/mL against E. coli).[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of a compound.[3][4]

Workflow for MIC Determination

prep Prepare Bacterial Inoculum dilute Serial Dilution of Test Compound prep->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Visually Assess Growth & Determine MIC incubate->read

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Aseptically transfer 3-5 bacterial colonies into a suitable broth medium and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions: Create a stock solution of the 1-Cyclopropyl-2-hydroxyethanone derivative in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium.[3]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.[3]

  • Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[3]

Anticancer Activity: Exploring Cytotoxic Potential

The unique structural features of cyclopropane-containing molecules make them intriguing candidates for anticancer drug development.[1][5]

Comparative Analysis of Cytotoxicity

While specific data for 1-Cyclopropyl-2-hydroxyethanone derivatives is limited, a study on cyclopropylshikonin, a synthetic derivative of a natural product, demonstrated potent anticancer activity against human chondrosarcoma cells.[5] The half-maximal inhibitory concentration (IC50) was determined to assess cytotoxicity.

Compound/DrugCell LineIC50 (µM)
Cyclopropylshikonin Chondrosarcoma1.3 ± 0.2
Doxorubicin (Standard Drug) MCF-7 (Breast Cancer)2.8 ± 0.9[6]
Doxorubicin (Standard Drug) HCT-116 (Colon Cancer)~0.34[7]

Data for Cyclopropylshikonin adapted from a study on shikonin derivatives.[5] Data for Doxorubicin is from separate studies for comparative context.[6][7]

Cyclopropylshikonin exhibited a potent IC50 value of 1.3 ± 0.2 µM, indicating significant cytotoxicity against chondrosarcoma cells.[5] When compared to the widely used chemotherapeutic agent doxorubicin, which has IC50 values in the low micromolar to nanomolar range depending on the cell line, this highlights the potential of cyclopropyl-containing scaffolds in oncology.[6][7] It is important to emphasize that this is an indirect comparison and further studies on 1-Cyclopropyl-2-hydroxyethanone derivatives are necessary to establish their specific anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9][10]

Workflow for MTT Assay

seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4h mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1-Cyclopropyl-2-hydroxyethanone derivative and incubate for a period of 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate for 2 to 4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to solubilize the formazan crystals.

  • Absorbance Measurement: After leaving the plate in the dark for 2 hours, measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Targeting the COX Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[11][12] The potential for cyclopropyl-containing compounds to act as COX inhibitors is an active area of research.

Comparative Analysis of COX Inhibition
Compound/DrugTargetIC50
S(+)-Ibuprofen COX-1Lower potency than for COX-2[13]
S(+)-Ibuprofen COX-2More potent than R(-)-ibuprofen[13]
Hybrid Pyrazole Analogue (5u) COX-21.79 µM[1]
Hybrid Pyrazole Analogue (5s) COX-22.51 µM[1]
Celecoxib (Selective COX-2 Inhibitor) COX-2-

Data for Ibuprofen adapted from a study on its enantiomers.[13] Data for pyrazole analogues from a separate study.[1]

Studies on other heterocyclic compounds have identified potent COX-2 inhibitors. For example, certain hybrid pyrazole analogues have demonstrated significant COX-2 inhibitory activity with IC50 values in the low micromolar range, comparable to the selective COX-2 inhibitor celecoxib.[1] This suggests that appropriately substituted cyclopropyl ketones could potentially exhibit similar inhibitory activity. Further investigation is warranted to explore this possibility for 1-Cyclopropyl-2-hydroxyethanone derivatives.

Experimental Protocol: COX Inhibitor Screening Assay

A common method to screen for COX inhibitors involves measuring the production of prostaglandins in the presence of the test compound.[14][15]

Workflow for COX Inhibitor Screening

prepare Prepare Reagents (COX enzyme, buffer, probe) add_inhibitor Add Test Inhibitor prepare->add_inhibitor pre_incubate Pre-incubate with Enzyme add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate to Allow Reaction add_substrate->incubate measure Measure Product Formation (e.g., Fluorescence) incubate->measure

Caption: Workflow for a COX Inhibitor Screening Assay.

Step-by-Step Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and reconstitute the human recombinant COX-2 enzyme.[16]

  • Inhibitor Addition: In a 96-well plate, add the desired concentrations of the 1-Cyclopropyl-2-hydroxyethanone derivative to the appropriate wells. Include a known inhibitor (e.g., celecoxib) as a positive control and a vehicle control.[16]

  • Enzyme Addition and Incubation: Add the diluted COX-2 enzyme to all wells except the negative control. Incubate to allow the inhibitor to bind to the enzyme.[15]

  • Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the reaction.[16]

  • Measurement: After a set incubation period, measure the fluorescence (Ex/Em = 535/587 nm) which corresponds to the amount of prostaglandin G2 produced. A decrease in fluorescence indicates inhibition of COX-2 activity.[16]

Synthesis of 1-Cyclopropyl-2-hydroxyethanone Derivatives

The synthesis of cyclopropyl ketones often involves the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated ketone (enone) to form the cyclopropane ring.[17][18][19][20]

Corey-Chaykovsky Reaction Workflow

ylide_gen In-situ Generation of Sulfur Ylide conj_add Conjugate Addition to Enone ylide_gen->conj_add cyclize Intramolecular Cyclization conj_add->cyclize expel Expulsion of DMSO cyclize->expel product Cyclopropyl Ketone Product expel->product

Caption: Generalized workflow of the Corey-Chaykovsky reaction.

This versatile reaction allows for the construction of the core cyclopropyl ketone scaffold, which can then be further modified to introduce the hydroxyl group and other functionalities to generate a library of 1-Cyclopropyl-2-hydroxyethanone derivatives for biological screening.

Conclusion and Future Directions

The available evidence suggests that the 1-Cyclopropyl-2-hydroxyethanone scaffold holds considerable promise as a source of new biologically active compounds. The data on related cyclopropane derivatives indicate potential for significant antimicrobial, anticancer, and anti-inflammatory activities. However, it is critical to underscore the nascent stage of research specifically focused on 1-Cyclopropyl-2-hydroxyethanone derivatives.

Key Takeaways:

  • Antimicrobial Potential: Amide derivatives of cyclopropane have shown promising, albeit moderate, antibacterial and excellent antifungal activity. Direct comparisons with standard antibiotics highlight the need for further optimization to enhance potency.

  • Anticancer Promise: Related cyclopropyl-containing compounds have demonstrated potent cytotoxicity against cancer cell lines, suggesting that 1-Cyclopropyl-2-hydroxyethanone derivatives may also possess valuable anticancer properties.

  • Anti-inflammatory Outlook: The structural similarity to known COX inhibitors suggests that these derivatives could be explored for their anti-inflammatory effects, although direct evidence is currently lacking.

Future Research:

A dedicated and systematic investigation into the synthesis and biological evaluation of a focused library of 1-Cyclopropyl-2-hydroxyethanone derivatives is strongly recommended. Such studies should include:

  • Broad-spectrum antimicrobial screening against a panel of clinically relevant bacteria and fungi, with direct comparison to standard-of-care antibiotics and antifungals.

  • In vitro cytotoxicity screening against a diverse panel of cancer cell lines to identify potential anticancer lead compounds, with comparisons to established chemotherapeutics like doxorubicin.

  • In vitro and in vivo evaluation of their anti-inflammatory properties, including COX-1/COX-2 inhibition assays and animal models of inflammation, with direct comparisons to NSAIDs like ibuprofen.

By pursuing these avenues of research, the full therapeutic potential of 1-Cyclopropyl-2-hydroxyethanone derivatives can be elucidated, potentially leading to the development of novel and effective treatments for a range of diseases.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

  • α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells. (2021). Pharmaceuticals. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. [Link]

  • Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation. (2022). BMC Cancer. [Link]

  • Relative efficacy of selective COX-2 inhibitors compared with over-the-counter ibuprofen. PubMed. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). Molecules. [Link]

  • The dose-dependent curves for cytotoxicity of the cyclohexanone and... ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal of Pharmaceutical Analysis. [Link]

  • Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. (2022). Marine Drugs. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Selective inhibition of COX-1 and COX-2 enzymes for ibuprofen and... ResearchGate. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). International Journal of Molecular Sciences. [Link]

  • Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. ResearchGate. [Link]

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  • Inhibition of prostaglandin synthesis: Significance and symbolism. ScienceDirect. [Link]

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  • Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. RJPT. [Link]

  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (2007). Interdisciplinary Toxicology. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2017). Chemistry – A European Journal. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2021). Toxins. [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. GSC Biological and Pharmaceutical Sciences. [Link]

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  • The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. (2022). International Journal of Molecular Sciences. [Link]

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Comparative

comparative study of catalysts for the efficient synthesis of 1-Cyclopropyl-2-hydroxyethanone

An In-Depth Comparative Guide to Catalytic Systems for the Efficient Synthesis of 1-Cyclopropyl-2-hydroxyethanone Introduction: The Significance of 1-Cyclopropyl-2-hydroxyethanone 1-Cyclopropyl-2-hydroxyethanone is a val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalytic Systems for the Efficient Synthesis of 1-Cyclopropyl-2-hydroxyethanone

Introduction: The Significance of 1-Cyclopropyl-2-hydroxyethanone

1-Cyclopropyl-2-hydroxyethanone is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries. The presence of the cyclopropyl ring can enhance metabolic stability and binding affinity of drug candidates, while the α-hydroxy ketone moiety offers a versatile handle for further chemical modifications.[1] The efficient and selective synthesis of this building block is therefore of considerable interest.

The most direct and atom-economical route to 1-Cyclopropyl-2-hydroxyethanone is the α-hydroxylation of the readily available precursor, Cyclopropyl Methyl Ketone (CPMK). CPMK can be synthesized on a large scale through various established methods, such as the ring-closure of 5-chloro-2-pentanone, which itself can be derived from 2-methylfuran or α-acetyl-γ-butyrolactone.[2][3]

This guide provides a comparative analysis of different catalytic systems for the key transformation: the direct α-hydroxylation of Cyclopropyl Methyl Ketone. We will delve into the mechanistic underpinnings, practical implementation, and relative performance of three distinct and prominent catalytic strategies: Iodine-Catalyzed Oxidation, Phase-Transfer Catalysis with molecular oxygen, and Organocatalysis using hydrogen peroxide.

Part 1: Iodine-Catalyzed α-Hydroxylation

This approach represents a classic and cost-effective method for the α-hydroxylation of ketones. The catalytic cycle involves an in-situ generated hypervalent iodine species that acts as the effective oxidant.

Causality and Mechanistic Insights

The reaction is typically catalyzed by a simple iodine source, such as iodobenzene or molecular iodine (I₂), in the presence of a terminal oxidant like Oxone or m-CPBA. The catalyst, iodobenzene, is first oxidized to a hypervalent iodine(III) species. This potent electrophile then reacts with the enol or enolate form of the ketone to deliver an oxygen atom, yielding the α-hydroxy ketone and regenerating the iodine catalyst. The use of a strong acid or anhydride can promote the formation of an even more reactive acyl- or sulfonyloxy-iodinane intermediate.[4]

Iodine_Catalyzed_Hydroxylation cluster_precursor Precursor Synthesis cluster_catalytic_cycle Iodine-Catalyzed α-Hydroxylation CPMK Cyclopropyl Methyl Ketone (CPMK) CPMK_Enol CPMK Enol/Enolate CPMK->CPMK_Enol Acid/Base CPMK->CPMK_Enol Product 1-Cyclopropyl-2-hydroxyethanone CPMK_Enol->Product + Hypervalent Iodine Iodobenzene Iodobenzene (Catalyst) Hypervalent_Iodine Hypervalent Iodine(III) Species Iodobenzene->Hypervalent_Iodine + Oxidant Oxidant Terminal Oxidant (e.g., Oxone) Hypervalent_Iodine->Iodobenzene Regeneration Product->Iodobenzene - H₂O

Caption: Iodine-Catalyzed α-Hydroxylation of CPMK.

Experimental Protocol: Iodine-Catalyzed α-Hydroxylation with Oxone
  • Materials: Cyclopropyl methyl ketone (CPMK), Iodobenzene, Oxone (2KHSO₅·KHSO₄·K₂SO₄), Trifluoroacetic anhydride (TFAA), Acetonitrile (MeCN), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Saturated aqueous Na₂S₂O₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of CPMK (1.0 mmol) and iodobenzene (0.1 mmol, 10 mol%) in a 1:1 mixture of MeCN and DCM (10 mL) at 0 °C, add trifluoroacetic anhydride (1.5 mmol).

    • In a separate flask, prepare a suspension of Oxone (2.0 mmol) in water (5 mL) and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ (10 mL) followed by saturated aqueous NaHCO₃ (10 mL).

    • Extract the mixture with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford 1-Cyclopropyl-2-hydroxyethanone.

Performance Analysis
  • Advantages: This method is generally high-yielding, uses inexpensive and readily available reagents, and the reaction conditions are relatively mild.[4]

  • Disadvantages: The use of a stoichiometric strong oxidant like Oxone and an anhydride can lead to waste generation. The reaction may require careful control of temperature and stoichiometry to avoid over-oxidation or side reactions.

Part 2: Phase-Transfer Catalyzed (PTC) α-Hydroxylation with O₂

This approach leverages the power of phase-transfer catalysis to facilitate the reaction between the ketone (in an organic phase) and a base (in an aqueous phase), using molecular oxygen from the air as the ultimate green oxidant.

Causality and Mechanistic Insights

In this system, a quaternary ammonium salt (the phase-transfer catalyst) transports hydroxide ions (OH⁻) from the aqueous phase to the organic phase. This promotes the formation of the ketone enolate. The enolate then reacts with molecular oxygen in a radical chain process to form a peroxide intermediate. This intermediate is subsequently reduced to the α-hydroxy ketone. A reducing agent, such as triethyl phosphite, is often added to convert the hydroperoxide intermediate to the final product and prevent side reactions. Chiral phase-transfer catalysts can be employed to achieve enantioselective hydroxylation.[5][6]

PTC_Hydroxylation cluster_phases Phase-Transfer System cluster_cycle Catalytic Cycle in Organic Phase Organic_Phase Organic Phase (CPMK, Toluene, Catalyst Q⁺X⁻) Interface Interface Aqueous_Phase Aqueous Phase (NaOH) Q_OH Q⁺OH⁻ (transported) Aqueous_Phase->Q_OH Q⁺X⁻ shuttles OH⁻ Enolate CPMK Enolate Q_OH->Enolate + CPMK, - H₂O CPMK CPMK Peroxy_Radical Peroxy Radical Enolate->Peroxy_Radical + O₂ O2 O₂ (from air) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + Enolate, - Enolate Radical Product 1-Cyclopropyl-2-hydroxyethanone Hydroperoxide->Product + P(OEt)₃ Reducer P(OEt)₃

Caption: Phase-Transfer Catalyzed α-Hydroxylation Workflow.

Experimental Protocol: PTC-Catalyzed Aerobic Hydroxylation
  • Materials: Cyclopropyl methyl ketone (CPMK), Toluene, 50% aqueous NaOH, N-Benzylcinchonidinium chloride (chiral PTC, for enantioselective synthesis), Triethyl phosphite (P(OEt)₃).

  • Procedure:

    • To a vial containing CPMK (0.1 mmol) and the phase-transfer catalyst (0.005 mmol, 5 mol%) in toluene (1.0 mL), add triethyl phosphite (0.1 mmol).

    • Add 50% aqueous NaOH (0.25 mL) to the mixture.

    • Seal the vial (a balloon filled with O₂ or simply exposure to air can be used) and stir vigorously at room temperature for 24-48 hours. Vigorous stirring is crucial to ensure efficient mixing between the phases.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the mixture with water (5 mL) and ethyl acetate (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Performance Analysis
  • Advantages: This method is environmentally benign, using air as the oxidant and water as the byproduct. It is operationally simple and can be rendered enantioselective with the appropriate choice of catalyst.[5]

  • Disadvantages: Reaction times can be long, and vigorous stirring is required. The efficiency can be sensitive to the choice of catalyst and solvent. The use of a stoichiometric amount of phosphite adds to the cost and waste stream.

Part 3: Organocatalytic α-Hydroxylation with H₂O₂

This modern approach avoids the use of metals and relies on small organic molecules to catalyze the hydroxylation, often using hydrogen peroxide as a green oxidant. This aligns well with the principles of sustainable chemistry.

Causality and Mechanistic Insights

A common strategy involves the in-situ formation of a silyl enol ether from the ketone, which is then oxidized. An organocatalyst, such as a chiral amine, can facilitate the enantioselective protonation or other steps. Alternatively, a dual catalytic system can be employed. For instance, a primary-secondary diamine catalyst can react with the ketone to form an enamine intermediate. Concurrently, another organocatalyst (e.g., a ketone) can activate hydrogen peroxide to form a more reactive oxidant (like a dioxirane or an oxaziridinium salt), which then hydroxylates the enamine.[7][8]

Organocatalytic_Hydroxylation cluster_cycle1 Enamine Formation cluster_cycle2 Oxidant Activation CPMK CPMK Enamine Enamine Intermediate CPMK->Enamine + Amine Cat, - H₂O Amine_Cat Amine Catalyst Enamine->CPMK - Amine Cat, + H₂O Product 1-Cyclopropyl-2-hydroxyethanone Enamine->Product + Active Oxidant Ketone_Cat Ketone Co-Catalyst Active_Oxidant Active Oxidant (e.g., Dioxirane) Ketone_Cat->Active_Oxidant + H₂O₂ H2O2 H₂O₂ Active_Oxidant->Ketone_Cat - H₂O

Caption: Dual Organocatalytic α-Hydroxylation Cycle.

Experimental Protocol: Organocatalytic Hydroxylation via Silyl Enol Ether
  • Materials: Cyclopropyl methyl ketone (CPMK), N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄.

  • Procedure:

    • To a solution of CPMK (1.0 mmol) in dry DCM (5 mL) under an inert atmosphere (N₂ or Ar), add BSA (1.5 mmol).

    • Cool the mixture to -78 °C and add TMSOTf (0.1 mmol, 10 mol%) dropwise.

    • Stir the reaction at -78 °C for 1 hour to form the silyl enol ether in situ.

    • In a separate flask, dissolve m-CPBA (~77%, 1.2 mmol) in DCM (5 mL) and add it to the reaction mixture at -78 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The resulting α-silyloxy ketone can be deprotected by treatment with 1M HCl in THF or TBAF to yield the final product.

    • Purify by flash column chromatography.

Performance Analysis
  • Advantages: This metal-free approach is highly attractive from an environmental and sustainability perspective. The use of chiral organocatalysts can provide access to enantioenriched products. Hydrogen peroxide is a cheap and clean oxidant.[8]

  • Disadvantages: The in-situ generation of the silyl enol ether requires stoichiometric silylating agents and careful control of anhydrous conditions. Some organocatalysts can be expensive, and catalyst loading might be higher compared to metal-based systems.

Part 4: Comparative Data Summary

The following table summarizes the key features and typical performance of the discussed catalytic systems for the α-hydroxylation of ketones. Note that the values are representative and can vary significantly based on the specific substrate and reaction optimization.

FeatureIodine-Catalyzed SystemPhase-Transfer Catalysis (PTC)Organocatalytic System
Catalyst Iodobenzene or I₂Quaternary Ammonium/Phosphonium SaltsChiral Amines, Ketones
Catalyst Loading 5-10 mol%1-10 mol%10-20 mol%
Oxidant Oxone, m-CPBAO₂ (Air)H₂O₂, Peroxides, Oxaziridines
Typical Solvent MeCN, DCMToluene, Biphasic (org/H₂O)DCM, MeCN, Toluene
Temperature 0 °C to RTRoom Temperature-78 °C to RT
Typical Time 2-8 hours12-48 hours4-24 hours
Typical Yield Good to Excellent (70-95%)Good (60-90%)Moderate to Good (50-85%)
Key Advantage Cost-effective, simple reagentsGreen (O₂ oxidant), scalableMetal-free, potential for high enantioselectivity
Key Disadvantage Stoichiometric oxidant wasteLong reaction times, requires vigorous mixingRequires anhydrous conditions, catalyst cost
Ref. [4][5][7][8]

Conclusion and Senior Scientist's Recommendation

The choice of catalyst for the synthesis of 1-Cyclopropyl-2-hydroxyethanone via α-hydroxylation of CPMK is a decision guided by the specific priorities of the research or production campaign.

  • For large-scale, cost-sensitive synthesis where enantioselectivity is not a concern, the Iodine-Catalyzed system offers a robust, high-yielding, and economical solution. Its primary drawback is the generation of salt byproducts from the stoichiometric oxidant.

  • For processes where environmental impact is a primary driver, Phase-Transfer Catalysis using molecular oxygen is the superior choice. This method is exceptionally green and operationally simple, making it attractive for industrial applications, despite potentially longer reaction times.

  • For the synthesis of chiral pharmaceutical intermediates where enantiopurity is paramount, Organocatalysis provides a powerful, metal-free alternative. While potentially more expensive and sensitive to reaction conditions, it offers access to optically active α-hydroxy ketones which are of high value.

Ultimately, each system presents a viable pathway. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to make an informed decision and to further optimize the synthesis of this important chemical building block.

References

  • Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). A Practical and Efficient α-Hydroxylation of Ketones with Oxone Catalyzed by Iodobenzene. Synthesis, 2008(20), 3205-3208.

  • Maruoka, K., & Ooi, T. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis, 5(6), 3313-3316.

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.

  • Theodorou, A., & Kokotos, C. G. (2016). Green organocatalytic α-hydroxylation of ketones. Organic & Biomolecular Chemistry, 14(24), 5708-5713.

  • Google Patents. (2000). Halogenation of cyclopropyl-methyl ketone. DE19732292A1.

  • Google Patents. (2020). Synthesis method of cyclopropyl methyl ketone. CN110862310A.

  • Kokotos, G., & Kokotos, C. G. (2024). Organocatalytic activation of hydrogen peroxide: towards green and sustainable oxidations. Chemical Science, 15(4), 1177-1203.

  • Organic Syntheses. (1963). Ketone, cyclopropyl methyl. Org. Synth., 43, 73.

  • Sci-Hub. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis.

  • ACS Publications. (2018). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering.

  • PTC Organics. (n.d.). PTC α-Hydroxylation Ketones.

  • BenchChem. (n.d.). 1-Cyclopropyl-2-methoxyethanone.

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Validation

correlation of computational predictions with experimental data for 1-Cyclopropyl-2-hydroxyethanone

A Comparative Guide to Computational Predictions and Experimental Data for Cyclopropyl Ketones A Note to Our Readers: Dear Researchers, Scientists, and Drug Development Professionals, The initial goal of this guide was t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Computational Predictions and Experimental Data for Cyclopropyl Ketones

A Note to Our Readers:

Dear Researchers, Scientists, and Drug Development Professionals,

The initial goal of this guide was to provide a detailed comparison of computational predictions with experimental data for 1-Cyclopropyl-2-hydroxyethanone . However, a comprehensive search of the current scientific literature revealed a significant scarcity of both published experimental spectra (IR, NMR, Raman) and computational studies for this specific molecule. This lack of available data prevents a robust and meaningful comparison as originally intended.

In the spirit of providing a valuable and technically sound resource, we have pivoted to a closely related and well-studied analogue: 1-Cyclopropylethanone (also known as cyclopropyl methyl ketone). This molecule shares the key cyclopropyl-carbonyl moiety, making it an excellent case study for examining the correlation between theoretical predictions and experimental findings. The principles and methodologies discussed herein are directly applicable to the analysis of other cyclopropyl ketones, including 1-Cyclopropyl-2-hydroxyethanone, should data become available in the future.

We believe this guide will serve as a practical illustration of the synergies between computational chemistry and experimental spectroscopy in structural elucidation and the understanding of molecular properties.

Bridging Theory and Reality: A Comparative Analysis of 1-Cyclopropylethanone

In modern chemical and pharmaceutical research, computational chemistry has emerged as an indispensable tool, offering profound insights into molecular structure, stability, and reactivity.[1] These theoretical predictions, however, must be rigorously validated against experimental data to ensure their accuracy and predictive power. This guide provides an in-depth comparison of computational predictions with experimental data for 1-Cyclopropylethanone, a molecule that serves as a fundamental model for understanding the electronic and conformational interplay between a cyclopropyl ring and a carbonyl group.

The orientation of the carbonyl group relative to the cyclopropyl ring in 1-Cyclopropylethanone gives rise to different conformers, with the s-cis and s-trans forms being of particular interest. Computational studies have explored the energy landscape of this rotation, with findings suggesting that the s-cis conformation, where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds, is the most stable.[2][3] This preference is attributed to the favorable electronic interaction between the carbonyl π-system and the Walsh orbitals of the cyclopropyl ring.

Conformational Analysis: A Harmony of Prediction and Observation

The conformational preferences of 1-Cyclopropylethanone have been a subject of both computational and experimental investigations. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, have consistently identified the s-cis conformer as the global energy minimum, with a local minimum near the s-trans conformation.[2][3]

A computational study by Mikle et al. determined that the most stable conformation for cyclopropyl methyl ketone is the s-cis conformation, corresponding to a torsion angle of 180°.[2] This finding is in agreement with previous experimental work. The study also identified the least stable conformation at a torsion angle of approximately 50°.[2]

Experimental Protocols

Obtaining the Infrared (IR) Spectrum of a Liquid Sample

This protocol outlines the standard procedure for acquiring a Fourier Transform Infrared (FTIR) spectrum of a liquid sample, such as 1-Cyclopropylethanone, using an attenuated total reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Accessory Installation: Place the ATR accessory in the sample compartment.

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Computational Workflow for Predicting Vibrational Frequencies

This protocol describes a typical workflow for calculating the vibrational frequencies of 1-Cyclopropylethanone using Density Functional Theory (DFT).

Methodology:

  • Molecular Structure Input: Build the 3D structure of the desired conformer (e.g., s-cis 1-Cyclopropylethanone) in a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy structure. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This will compute the harmonic vibrational frequencies.

  • Verification of Minimum: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Frequency Scaling: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity of experimental vibrations. The appropriate scaling factor depends on the level of theory and basis set used.[4][5]

  • Spectrum Visualization: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Data Presentation and Comparison

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Cyclopropylethanone
Vibrational ModeExperimental IR (Gas Phase)[6]Calculated (DFT/B3LYP)
C=O Stretch~1705Scaled value would be predicted
C-H Stretch (cyclopropyl)~3080, ~3010Scaled values would be predicted
C-H Stretch (methyl)~2980, ~2900Scaled values would be predicted

Note: The calculated values are representative and would require a specific computational study for precise figures.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for 1-Cyclopropylethanone
ProtonExperimental (CDCl₃)Predicted (Software)
-CH₃~2.1Predicted value
-CH (cyclopropyl)~1.8Predicted value
-CH₂ (cyclopropyl)~0.9, ~0.7Predicted values

Note: Experimental values are approximate and can vary with solvent. Predicted values are typically generated by software using empirical models or DFT calculations.

The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for 1-cyclopropylethanone.[6] For ¹H NMR, protons adjacent to the carbonyl group are expected to appear in the 2.0-2.5 ppm range.[7][8] The carbonyl carbon in a ¹³C NMR spectrum is typically found far downfield, often above 190 ppm.[8]

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Correlation Analysis exp_start Liquid Sample ftir FTIR-ATR Spectroscopy exp_start->ftir exp_spectrum Experimental IR Spectrum ftir->exp_spectrum compare Compare Spectra exp_spectrum->compare comp_start Molecular Structure geom_opt Geometry Optimization comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_spectrum Predicted IR Spectrum freq_calc->comp_spectrum comp_spectrum->compare analysis Analyze Correlation compare->analysis 1-Cyclopropylethanone 1-Cyclopropylethanone Conformational_Analysis Conformational Analysis 1-Cyclopropylethanone->Conformational_Analysis Spectroscopic_Analysis Spectroscopic Analysis 1-Cyclopropylethanone->Spectroscopic_Analysis s_cis_Conformer s-cis Conformer Conformational_Analysis->s_cis_Conformer s_trans_Conformer s-trans Conformer Conformational_Analysis->s_trans_Conformer IR_Spectrum IR Spectrum Spectroscopic_Analysis->IR_Spectrum NMR_Spectrum NMR Spectrum Spectroscopic_Analysis->NMR_Spectrum

Caption: Logical relationship between the molecule and its structural and spectroscopic analyses.

Conclusion

The correlation between computational predictions and experimental data for 1-Cyclopropylethanone demonstrates the power of a combined theoretical and experimental approach. While computational methods provide a detailed view of molecular conformations and vibrational modes, experimental data serves as the ultimate benchmark for validating these theoretical models. For researchers in drug development and materials science, this synergy is crucial for the accurate prediction of molecular properties and the rational design of new chemical entities. As computational resources and methodologies continue to advance, the predictive accuracy of these methods is expected to increase, further solidifying their role in scientific discovery.

References

  • Mikle, S. Conformational Analysis of Cyclopropyl Methyl Ketone. [Link]

  • Hernández-Mancilla, A. A., et al. Raman reference database for organic molecules by using a Coupled-Optical Fiber Raman Spectrograph. ResearchGate. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Pharmaffiliates. 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142407). [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • El-Azhary, A. A. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]

  • Edwards, H. G. M. Spectra–Structure Correlations in Raman Spectroscopy. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0172533). [Link]

  • PubMed. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. [Link]

  • Chang, M. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. [Link]

  • Yang Research Group. Molecular vibrational frequencies from analytic Hessian of constrained nuclear. [Link]

  • Al-Otaibi, J. S., et al. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]

  • Wagen, C. Computational NMR Prediction: A Microreview. [Link]

  • ResearchGate. Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. [Link]

  • Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. 1H-NMR spectra of (a)... [Link]

  • PubMed. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • ResearchGate. Vibrational frequencies and structure of cyclopropenone from ab initio calculations. [Link]

  • NIST Chemistry WebBook. Ethanone, 2-hydroxy-1-phenyl-. [Link]

  • Pilon, A. C. Computational methods for NMR and MS for structure elucidation I: software for basic NMR. [Link]

  • National Institutes of Health. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. [Link]

  • Austin, J. P., et al. The geometric structures, vibrational frequencies and redox properties of the actinyl coordination complexes... Dalton Transactions. [Link]

  • National Institutes of Health. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • NIST Chemistry WebBook. Cyclopropane. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopropyl-2-hydroxyethanone proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-cyclopropyl-2-hydroxyethanone, ensuring the safety of laboratory personnel and compliance with environmental r...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-cyclopropyl-2-hydroxyethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to chemical waste management.

Hazard Assessment and Chemical Profile

Inferred Hazardous Characteristics:

  • Flammability: The presence of a ketone functional group suggests that this compound is likely a flammable liquid.[1][2][3]

  • Corrosivity and Irritation: Similar ketones are known to cause skin and eye irritation, and in some cases, severe burns and eye damage.[1] Therefore, it is prudent to handle 1-cyclopropyl-2-hydroxyethanone as a potential corrosive and irritant.[1][2]

  • Toxicity: The toxicological properties have not been fully investigated.[1] However, inhalation of vapors may cause respiratory tract irritation, and ingestion could be harmful.[1][2]

Based on these inferred properties, 1-cyclopropyl-2-hydroxyethanone should be treated as a hazardous waste. Laboratory personnel must handle all chemical waste, including solids, liquids, and containerized gases, as hazardous unless explicitly confirmed to be non-hazardous by a qualified safety officer.[4]

Chemical and Physical Properties Summary

PropertyValueSource
Molecular FormulaC₅H₈O₂PubChem[5]
Molecular Weight100.12 g/mol PubChem[5]
AppearanceLikely a liquidInferred from similar compounds
IUPAC Name1-cyclopropyl-2-hydroxyethanonePubChem[5]

Personal Protective Equipment (PPE) and Safety Precautions

To mitigate the risks associated with handling 1-cyclopropyl-2-hydroxyethanone, all personnel must adhere to strict safety protocols and utilize appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that all skin is covered.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not breathe vapors or mists.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Remove all sources of ignition.[2][6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Procedures

The disposal of 1-cyclopropyl-2-hydroxyethanone must be conducted in accordance with federal, state, and local regulations. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is strictly prohibited.[4][7]

Waste Categorization and Collection:

  • Hazardous Waste Determination: Based on its likely characteristics of ignitability and potential corrosivity/toxicity, 1-cyclopropyl-2-hydroxyethanone should be classified as a hazardous waste.[4]

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4] The original container is often the best choice for waste storage.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-cyclopropyl-2-hydroxyethanone"), and the associated hazards (e.g., Flammable, Corrosive).

Disposal Workflow Diagram

Caption: Disposal workflow for 1-cyclopropyl-2-hydroxyethanone.

Approved Disposal Methods:

The primary and most appropriate method for the disposal of 1-cyclopropyl-2-hydroxyethanone is through a licensed hazardous waste disposal company.

  • Incineration: This is a common and effective method for disposing of flammable organic chemical waste.[8] High-temperature incineration ensures the complete destruction of the compound.

  • Chemical Treatment: In some cases, chemical treatment to neutralize or reduce the hazards of a waste stream may be an option.[9] However, this should only be performed by trained personnel following a validated and approved protocol, and in compliance with all applicable regulations.[10]

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this chemical down the drain.[3][4] Flammable liquids can create fire or explosion hazards in the sewer system.

  • Trash Disposal: This chemical and its empty containers should not be disposed of in the regular trash.[7] Even "empty" containers may retain hazardous residues.[11]

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA provides guidelines for identifying, managing, and disposing of hazardous waste.[10] Generators of hazardous waste are responsible for its proper management from "cradle to grave."

  • OSHA: OSHA's Hazard Communication Standard requires that employers inform employees about the hazards of chemicals in the workplace and provide them with the necessary training and PPE.[12][13]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional policies and local regulations.

References

  • (Analogous compound: Cyclopropyl methyl ketone)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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